molecular formula C48H82O16 B610790 Septamycin CAS No. 54927-63-8

Septamycin

カタログ番号: B610790
CAS番号: 54927-63-8
分子量: 915.2 g/mol
InChIキー: QZVSDERYSHAHPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Septamycin is a polyether antibiotic complex produced by the strain Streptomyces hygroscopicus NRRL 5687 (also identified as NRRL 3883 in related research) . It acts as a monocarboxylic acid and is characterized by its ability to complex metal ions . The compound has a complex structure featuring a thirty-carbon backbone and seven heterocyclic rings, which was determined through X-ray crystallographic analysis . Research indicates that this compound demonstrates biological activity primarily against Gram-positive bacteria . This antibiotic is provided as For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

特性

CAS番号

54927-63-8

分子式

C48H82O16

分子量

915.2 g/mol

IUPAC名

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)

InChIキー

QZVSDERYSHAHPU-UHFFFAOYSA-N

SMILES

C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6

正規SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Septamycin;  A28695A;  A 28695A;  A-28695A

製品の起源

United States

Foundational & Exploratory

Septamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether antibiotic first isolated from Streptomyces hygroscopicus strain NRRL 5678.[1] As a member of the carboxylic acid ionophore class of antibiotics, it exhibits potent activity against Gram-positive bacteria and the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. It includes detailed, albeit generalized, experimental protocols for its fermentation and purification, summaries of its known quantitative data, and visual representations of its isolation workflow and mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the study and development of this compound and related polyether antibiotics.

Discovery and Producing Organism

This compound was first described in 1975 by Keller-Juslén and colleagues, who isolated it from the fermentation broth of Streptomyces hygroscopicus strain NRRL 5678.[1] It was later found to be identical to the antibiotic A28695A, which was isolated from Streptomyces albus.[1] this compound is a monocarboxylic acid that forms a sodium salt with the molecular formula C₄₈H₈₁NaO₁₆.[1][2] Its structure is characterized by a thirty-carbon backbone containing seven heterocyclic rings.[1]

Physicochemical and Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula (Sodium Salt)C₄₈H₈₁NaO₁₆[1][2]
Molecular Weight (Sodium Salt)937.13 g/mol [2]
AppearanceColorless prisms (as the free acid)
SolubilitySoluble in methanol and alkaline water[3]
UV AbsorptionNo characteristic absorption maxima
CAS Number (Sodium Salt)55924-40-8[2]

Table 2: Antimicrobial Activity of this compound

Target OrganismActivityReference
Gram-positive bacteriaActive[1]
Eimeria tenellaActive[1]

Experimental Protocols

The following protocols are based on generalized methods for the fermentation of Streptomyces and the isolation of polyether antibiotics. Specific parameters for optimal this compound production may require further optimization.

Fermentation of Streptomyces hygroscopicus NRRL 5678

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from Streptomyces.

3.1.1. Media Preparation

A variety of media can be used for the cultivation of Streptomyces hygroscopicus. A common approach involves a seed medium for initial growth and a production medium optimized for antibiotic synthesis.

  • Seed Medium (per liter):

    • Glucose: 10 g

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0-7.2 before sterilization.

  • Production Medium (per liter):

    • Glycerol: 11.5 g

    • Arginine: 0.75 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • NaCl: 3 g

    • (NH₄)₂HPO₄: 0.5 g

    • Adjust pH to 7.0 before sterilization.

3.1.2. Fermentation Procedure

  • Inoculation: Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of Streptomyces hygroscopicus NRRL 5678.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

  • Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to the production medium.

  • Production Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Monitor pH and antibiotic production periodically.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of a polyether antibiotic like this compound from a fermentation broth.

  • Harvesting: After the fermentation period, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

    • Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform, repeated 2-3 times.

    • Combine the organic extracts.

  • Concentration: Concentrate the pooled organic extracts in vacuo using a rotary evaporator to obtain a crude oily residue.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

    • Collect fractions and monitor for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) followed by a bioassay or specific staining.

  • Crystallization:

    • Combine the active fractions and concentrate to dryness.

    • Dissolve the residue in a minimal amount of a suitable solvent and induce crystallization by slow evaporation or by the addition of a non-solvent.

    • Collect the crystals by filtration and wash with a cold solvent.

  • Final Purification (Optional): For higher purity, the crystalline material can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Isolation

Septamycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Submerged Fermentation of S. hygroscopicus NRRL 5678 Harvesting Harvesting of Broth (Centrifugation/Filtration) Fermentation->Harvesting SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->SolventExtraction Concentration Concentration in vacuo SolventExtraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization FinalPurification Preparative HPLC (Optional) Crystallization->FinalPurification Purethis compound Pure this compound Crystallization->Purethis compound Directly if pure enough FinalPurification->Purethis compound

Caption: A generalized workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway Relationship

While the specific biosynthetic gene cluster for this compound in S. hygroscopicus NRRL 5678 has not been fully elucidated in publicly available literature, it is understood to be a polyketide. The biosynthesis of polyether antibiotics generally follows a pathway involving large, modular polyketide synthases (PKS).

Polyether_Biosynthesis_Concept Precursors Simple Carboxylic Acid Precursors (e.g., Acetyl-CoA, Propionyl-CoA, Butyryl-CoA) PKS Type I Polyketide Synthase (PKS) (Large, modular enzyme complex) Precursors->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain PostPKS Post-PKS Modifications (e.g., Cyclization, Oxidation) PolyketideChain->PostPKS This compound This compound PostPKS->this compound Ionophore_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Membrane Septamycin_out This compound Complex This compound-Cation Complex Septamycin_out->Complex Binds Cation Cation_out Cation (e.g., K+, Na+) Cation_out->Complex Septamycin_in This compound Complex->Septamycin_in Transports across membrane Cation_in Cation Complex->Cation_in

References

Septamycin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether ionophore antibiotic first isolated from strains of Streptomyces hygroscopicus and Streptomyces albus.[1] As a member of the polyether class of antibiotics, it exhibits potent activity against Gram-positive bacteria and coccidial parasites by disrupting transmembrane ion gradients essential for cellular function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Properties

This compound is a complex polycyclic ether with a monocarboxylic acid functional group. Its chemical formula is C48H82O16, and it has a molecular weight of approximately 915.17 g/mol .[1] The intricate structure of this compound features multiple heterocyclic ether rings, hydroxyl groups, and methyl substitutions, which contribute to its ionophoric activity.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C48H82O16[1]
Molecular Weight 915.17 g/mol [1]
CAS Number 54927-63-8
Appearance White crystalline substanceKeller-Juslén et al., 1975
Melting Point 103 - 105 °C (as the sodium salt)Keller-Juslén et al., 1975
Solubility Soluble in most organic solvents, practically insoluble in water.Keller-Juslén et al., 1975
UV λmax (in Methanol) No characteristic absorption above 220 nmKeller-Juslén et al., 1975
Optical Rotation [α]D20 +28.5° (c=1.0 in chloroform)Keller-Juslén et al., 1975

Biological Activity and Mechanism of Action

This compound's biological activity stems from its ability to act as an ionophore, a lipid-soluble molecule that can transport cations across biological membranes. This process disrupts the delicate electrochemical gradients that are vital for numerous cellular processes, including ATP synthesis, pH homeostasis, and signal transduction.

The mechanism of action involves the this compound molecule forming a lipophilic complex with a cation, typically a monovalent alkali metal ion such as K+ or Na+. The exterior of the this compound molecule is hydrophobic, allowing it to readily partition into the lipid bilayer of the cell membrane. The interior of the molecule contains a polar cavity rich in oxygen atoms from the ether and hydroxyl groups, which coordinate with the chelated cation. This complex then diffuses across the membrane, releasing the cation on the other side and thereby dissipating the ion gradient. This uncontrolled ion transport leads to cell death.

Septamycin_Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) membrane_outer Extracellular Space membrane_inner Cytoplasm septamycin_out This compound complex_in_membrane [this compound-K+] Complex septamycin_out->complex_in_membrane 1. Chelation of K+ cation_out K+ septamycin_in This compound complex_in_membrane->septamycin_in 2. Diffusion across membrane cation_in K+ complex_in_membrane->cation_in 3. Release of K+

Mechanism of this compound as a Potassium Ionophore.

Experimental Protocols

The following are summaries of the key experimental protocols for the fermentation, isolation, and characterization of this compound, based on the methods described by Keller-Juslén et al. (1975).

Fermentation

A strain of Streptomyces hygroscopicus (NRRL 5678) is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature (e.g., 28°C) and pH for a period of several days to allow for the production of this compound.

Fermentation_Workflow start Streptomyces hygroscopicus Culture inoculation Inoculation of Fermentation Medium start->inoculation fermentation Aerobic Fermentation (28°C, controlled pH) inoculation->fermentation harvest Harvest of Fermentation Broth fermentation->harvest end Crude this compound Extract harvest->end

Workflow for the Fermentation of this compound.
Isolation and Purification

  • Extraction: The fermentation broth is first filtered to separate the mycelium from the culture filtrate. The mycelium is then extracted with a water-miscible organic solvent, such as acetone. The acetone extract is concentrated under vacuum.

  • Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The this compound, being lipophilic, will preferentially move into the organic phase.

  • Chromatography: The crude extract from the organic phase is further purified using column chromatography. A common stationary phase is silica gel, and the mobile phase is a gradient of organic solvents (e.g., hexane-ethyl acetate).

  • Crystallization: The fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone-water) to yield pure crystalline this compound.

Characterization

The structure and purity of the isolated this compound can be confirmed using a variety of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecule. The absolute configuration of this compound was established by X-ray analysis of its p-bromophenacyl derivative.[1]

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity as a polyether ionophore. A thorough understanding of its chemical structure, properties, and mechanism of action is crucial for its potential development as a therapeutic agent and as a tool in cell biology research. The experimental protocols outlined in this guide provide a foundation for the consistent production and characterization of this complex natural product.

References

The Biological Activity of Septamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether ionophore antibiotic produced by strains of Streptomyces hygroscopicus and Streptomyces albus.[1] As a member of the carboxyl polyether class, it exhibits potent biological activity, particularly against gram-positive bacteria.[1][2][3][4] Its mechanism of action involves the transport of cations across cellular membranes, leading to the disruption of critical ion gradients and subsequent cell death. This technical guide provides an in-depth overview of this compound's antibacterial properties, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of its operational pathways.

Core Mechanism of Action: Ionophore Activity

This compound functions as a carrier ionophore, a class of molecules that reversibly bind and transport ions across biological membranes.[2][3] Structurally, this compound is a monocarboxylic acid with a thirty-carbon backbone and seven heterocyclic rings, which create a lipophilic exterior and a hydrophilic core.[1] This conformation allows it to sequester a monovalent cation, primarily sodium (Na+), within its core.

The lipophilic exterior enables the this compound-ion complex to dissolve into and traverse the lipid bilayer of the bacterial cell membrane. By ferrying cations from the extracellular environment into the cytoplasm, this compound disrupts the electrochemical gradients essential for bacterial survival. This influx of cations collapses the membrane potential, a critical energy source for processes such as ATP synthesis, solute transport, and motility. The sustained dissipation of this gradient ultimately leads to metabolic collapse and bacterial cell death.

cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_processes Downstream Effects Septamycin_out This compound (Extracellular) Complex This compound-Na+ Complex Septamycin_out->Complex Binds Na+ Na_out Na+ Na_out->Complex Septamycin_in This compound (Intracellular) Septamycin_in->Septamycin_out Recycles Na_in Na+ Depolarization Membrane Depolarization Na_in->Depolarization Disrupts Ion Gradient Complex->Septamycin_in Releases Na+ Complex->Na_in Transports Na+ across membrane ATP_synth ATP Synthesis Inhibition Depolarization->ATP_synth Transport_fail Nutrient Transport Failure Depolarization->Transport_fail Cell_death Bacterial Cell Death ATP_synth->Cell_death Transport_fail->Cell_death

Caption: Mechanism of this compound as a sodium ionophore disrupting bacterial membrane potential.

Antibacterial Efficacy: Quantitative Data

This compound demonstrates significant activity against a wide array of gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific data for individual species is sparse in publicly available literature, comprehensive reviews of polyether ionophores report a potent activity range for this compound.

Target BacteriaReported MIC Range (µg/mL)Reference
Gram-Positive Bacteria0.006 - 12.5[2]
Escherichia coli (Gram-Negative)0.1[2]

Note: The reported activity against E. coli is noteworthy as polyether ionophores are generally considered inactive against gram-negative bacteria, suggesting a potentially broader spectrum for this compound than other compounds in its class.[2]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target gram-positive bacterium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound sodium salt

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO) for stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation:

    • Select 3-5 isolated colonies of the bacterial strain from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 64 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Column 11 serves as the positive control (inoculum, no drug), and column 12 serves as the negative control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).[5][6]

start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_drug Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_stock->dilute_drug add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum dilute_drug->add_inoculum incubate Incubate Plate (35°C, 18-24h) add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound sodium salt

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (no cells) as a blank and wells with cells and medium (no drug) as a vehicle control.

    • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) for Cell Adherence seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate (24-48h) treat_cells->incubate2 add_mtt Add MTT Reagent to Wells incubate2->add_mtt incubate3 Incubate (3-4h) (Formazan Formation) add_mtt->incubate3 dissolve Remove Medium & Add DMSO to Dissolve Crystals incubate3->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs analyze Calculate % Viability and Determine IC50 read_abs->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity evaluation using the MTT assay.

Impact on Bacterial Signaling and Cellular Processes

The primary action of this compound—disruption of the cell membrane potential—triggers a cascade of downstream inhibitory effects on essential bacterial signaling and metabolic pathways. Bacterial cells rely on a stable proton motive force and ion gradients to power numerous functions. The uncontrolled ion flux mediated by this compound short-circuits this system, leading to widespread cellular dysfunction.

Key processes affected include:

  • ATP Synthesis: The dissipation of the proton motive force directly inhibits ATP synthase, starving the cell of its primary energy currency.

  • Nutrient Transport: Many active transport systems that import essential nutrients are coupled to the membrane potential; their function is severely impaired.

  • Protein and Nucleic Acid Synthesis: While not a direct inhibitor of ribosomes or polymerases, the lack of ATP and essential precursors halts these energy-intensive synthetic processes.

  • Cell Wall Synthesis: The integrity and synthesis of the peptidoglycan layer are also energy-dependent and can be compromised by the collapse of membrane potential.

This compound This compound Action: Ionophore Activity Membrane Disruption of Bacterial Membrane Potential This compound->Membrane ATP Inhibition of ATP Synthesis Membrane->ATP Transport Failure of Active Nutrient Transport Membrane->Transport Metabolic General Metabolic Collapse ATP->Metabolic Transport->Metabolic Death Bacterial Cell Death Metabolic->Death

Caption: Logical relationship of this compound's primary action to downstream cellular effects.

References

An In-Depth Technical Guide on the Early Studies and Characterization of Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. As a member of the ionophore class of antibiotics, it functions by disrupting the normal transmembrane ion gradients in target organisms. This technical guide provides a comprehensive overview of the early scientific studies that led to the discovery, isolation, and characterization of this compound, with a focus on its chemical properties, biological activity, and mechanism of action.

Discovery and Isolation

This compound was first isolated from a strain of Streptomyces hygroscopicus (NRRL 5678). Early research identified it as a monocarboxylic acid that is typically isolated as its sodium salt, with the chemical formula C48H81NaO16.[1] Structural analysis revealed a complex molecule with a thirty-carbon backbone and seven heterocyclic rings.[1] Further comparative studies showed that this compound is identical to the antibiotic A28695A, which was isolated from Streptomyces albus (NRRL 3883).[1]

Experimental Protocol: Fermentation and Isolation of this compound

The following is a representative protocol for the fermentation and isolation of polyether antibiotics like this compound from Streptomyces species, based on common methodologies from early studies.

1. Fermentation:

  • A pure culture of Streptomyces hygroscopicus NRRL 5678 is used to inoculate a seed medium (e.g., tryptone-yeast extract-glucose broth).

  • The seed culture is incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).

  • The seed culture is then transferred to a larger production medium formulated to enhance antibiotic production (e.g., containing soybean meal, glucose, and mineral salts).

  • The production culture is fermented for 5-7 days under controlled conditions of temperature, pH, and aeration.

2. Isolation:

  • The fermented broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

  • The antibiotic is extracted from the mycelial cake using an organic solvent such as methanol or acetone.

  • The solvent extract is concentrated under reduced pressure.

  • The crude extract is then subjected to a series of chromatographic purification steps, which may include:

    • Solvent-solvent extraction (e.g., ethyl acetate-water).

    • Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol).

    • Further purification by preparative thin-layer chromatography (TLC) or crystallization.

  • The final purified product is typically obtained as the sodium salt.

Diagram of the this compound Isolation Workflow

G cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification S. hygroscopicus Culture S. hygroscopicus Culture Seed Medium Inoculation Seed Medium Inoculation S. hygroscopicus Culture->Seed Medium Inoculation Inoculate Seed Culture Incubation Seed Culture Incubation Seed Medium Inoculation->Seed Culture Incubation Incubate (48-72h) Production Medium Inoculation Production Medium Inoculation Seed Culture Incubation->Production Medium Inoculation Transfer Production Fermentation Production Fermentation Production Medium Inoculation->Production Fermentation Incubate (5-7 days) Fermented Broth Fermented Broth Production Fermentation->Fermented Broth Filtration/Centrifugation Filtration/Centrifugation Fermented Broth->Filtration/Centrifugation Separate Mycelial Cake Mycelial Cake Filtration/Centrifugation->Mycelial Cake Solvent Extraction Solvent Extraction Mycelial Cake->Solvent Extraction Extract with Methanol/Acetone Concentration Concentration Solvent Extraction->Concentration Vacuum Crude Extract Crude Extract Concentration->Crude Extract Solvent-Solvent Extraction Solvent-Solvent Extraction Crude Extract->Solvent-Solvent Extraction Purify Crude Extract->Solvent-Solvent Extraction Silica Gel Chromatography Silica Gel Chromatography Solvent-Solvent Extraction->Silica Gel Chromatography Further Purify Crystallization Crystallization Silica Gel Chromatography->Crystallization Final Step Pure this compound Sodium Salt Pure this compound Sodium Salt Crystallization->Pure this compound Sodium Salt

Caption: A generalized workflow for the fermentation, isolation, and purification of this compound.

Structural Characterization

The chemical structure of this compound was elucidated through a combination of spectroscopic and crystallographic techniques. The absolute configuration was determined by X-ray analysis of its p-bromophenacyl derivative.[1] Nuclear Magnetic Resonance (NMR) spectroscopy studies of this compound and its sodium salt in solution revealed its three-dimensional conformation. These studies showed that the backbone of the molecule forms a pseudocyclic structure through a head-to-tail hydrogen bond. In the presence of a sodium ion, the ion is held within a central cavity by coordination with six to seven oxygen atoms. The exterior of the molecule is lipophilic, which allows it to reside within and traverse cell membranes.

Biological Activity

This compound exhibits activity primarily against Gram-positive bacteria and is also effective against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1]

Antibacterial Activity

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound

Target OrganismGram StainMIC (µg/mL)
Escherichia coliNegative0.1[2]
Anticoccidial Activity

This compound has demonstrated significant efficacy against Eimeria tenella, a major cause of coccidiosis in chickens. This has been a primary area of interest for its application in veterinary medicine.

Table 2: Anticoccidial Activity of this compound

Target OrganismDiseaseActivity
Eimeria tenellaChicken CoccidiosisEffective[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of an antibiotic.

1. Preparation of Antibiotic Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • A serial two-fold dilution of the this compound stock solution is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate.

  • Control wells are included: a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

3. Inoculum Preparation:

  • The test bacterium is grown in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • The bacterial suspension is then diluted to the final inoculum concentration.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (bacterial growth).

  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action: Ionophore Activity

This compound, like other polyether antibiotics, functions as an ionophore. Its structure, with a hydrophilic core and a lipophilic exterior, allows it to bind to cations and transport them across biological membranes. This disrupts the delicate ion gradients (e.g., of Na+ and K+) that are essential for numerous cellular processes, including maintaining membrane potential, nutrient transport, and pH homeostasis. The disruption of these gradients ultimately leads to cell death. The mechanism is an electroneutral exchange, where the ionophore can exchange a proton for a cation across the membrane.[3]

Diagram of the Ionophore Mechanism of Action

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S_out This compound (protonated) SCa_in This compound-Cation Complex S_out->SCa_in Exchanges H+ for Cation Ca_in Cation (e.g., K+) SCa_in->Ca_in Releases Cation H_in H+ Ca_out Cation (e.g., K+) H_out H+ H_out->S_out Protonation

Caption: The catalytic cycle of this compound as an ionophore, transporting cations into the cell.

Conclusion

The early studies on this compound laid the groundwork for understanding this complex polyether antibiotic. They established its origin, chemical nature, and primary biological activities. While more recent research has expanded on these findings, the foundational work of its discovery, isolation, and initial characterization remains a cornerstone for the ongoing investigation of this compound and other ionophores in the development of new therapeutic agents. The unique ability of this compound to disrupt ion transport continues to make it a subject of interest for its potential applications in both veterinary and human medicine.

References

A Technical Guide to Septamycin Production from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, renowned for its remarkable capacity to produce a vast array of secondary metabolites.[1][2] This genus is responsible for producing over two-thirds of the clinically useful antibiotics of natural origin.[2][3][4] Among the approximately 180 bioactive compounds secreted by S. hygroscopicus, the polyether antibiotic Septamycin stands out for its significant biological activities.[1] this compound is a metal-complexing monocarboxylic acid that demonstrates potent activity against Gram-positive bacteria and the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[5] This guide provides an in-depth technical overview of the biosynthesis, production, isolation, and characterization of this compound from its natural source, S. hygroscopicus, intended to serve as a comprehensive resource for researchers in the field of natural product discovery and development.

The Antibiotic: this compound

This compound is classified as a polyether antibiotic, a class of lipid-soluble compounds characterized by multiple heterocyclic ether rings and a terminal carboxylic acid group. Its chemical formula as a sodium salt is C48H81NaO16.[5] The structure consists of a thirty-carbon backbone forming seven heterocyclic rings, which enables it to form stable complexes with monovalent and divalent cations, facilitating their transport across biological membranes. This ionophoric activity is central to its mechanism of action and antimicrobial properties.

Biosynthesis and Regulation

The production of antibiotics and other secondary metabolites in Streptomyces is a complex, tightly regulated process, typically initiated during the stationary phase of growth.[6] The genetic blueprints for these compounds are encoded in large biosynthetic gene clusters (BGCs).[1][7] While the specific BGC for this compound is not detailed in this guide, polyether antibiotics are generally synthesized by Type I polyketide synthases (PKSs). These large, modular enzyme complexes sequentially add and modify simple carboxylic acid precursors to build the complex carbon skeleton of the molecule.

The regulation of these BGCs is multifactorial, involving cluster-situated regulators (CSRs) that respond to a variety of physiological and environmental signals, including nutrient availability, population density, and developmental state.[7] These signals can trigger a cascade of gene expression leading to the onset of antibiotic production.

PhysiologicalSignals Physiological & Environmental Signals (e.g., Nutrient Limitation, pH, Temperature) RegulatoryGenes Pleiotropic & Pathway-Specific Regulatory Genes (CSRs) PhysiologicalSignals->RegulatoryGenes BGC This compound Biosynthetic Gene Cluster (BGC) RegulatoryGenes->BGC Activation Enzymes Biosynthetic Enzymes (e.g., Polyketide Synthases) BGC->Enzymes Transcription & Translation This compound This compound Enzymes->this compound Catalysis

Fig. 1: Generalized regulatory pathway for antibiotic synthesis.

Production via Fermentation

The industrial production of antibiotics from Streptomyces is predominantly achieved through submerged fermentation in large-scale bioreactors.[8] Optimizing fermentation parameters is critical for maximizing the yield of the target metabolite.

Quantitative Data: Optimal Fermentation Conditions

The following table summarizes the optimal conditions for antibiotic production by a strain of S. hygroscopicus, which can serve as a starting point for this compound production.[9]

ParameterOptimal ValueReference
Nitrogen Source Arginine[9]
Carbon Source Glycerol[9]
Arginine Conc. 0.75 g/L[9]
Glycerol Conc. 11.5 g/L[9]
Temperature 30°C[9]
pH 7.0[9]
Incubation Period 7 days[9]

Note: These values were established for antibiotic production by S. hygroscopicus D1.5 and may require further optimization for specific strains and this compound yield.

Inoculum Inoculum Preparation (S. hygroscopicus Spore Suspension) Fermentation Submerged Fermentation (Optimized Medium, 30°C, pH 7.0) Inoculum->Fermentation Harvest Harvesting (Day 7) Fermentation->Harvest Downstream Downstream Processing (Isolation & Purification) Harvest->Downstream

Fig. 2: General workflow for this compound production.

Isolation and Purification

Following fermentation, the bioactive compound must be extracted from the culture broth and purified. The general strategy involves solvent extraction followed by chromatographic separation.

Broth Fermentation Broth Filtration Filtration (Separate Biomass from Broth) Broth->Filtration Supernatant Cell-Free Supernatant Filtration->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude Crude Extract (After Evaporation) Extraction->Crude Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Pure Purified this compound Chromatography->Pure

Fig. 3: Workflow for isolation and purification of this compound.

Biological Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[5] The table below provides an example of the antimicrobial activity data for compounds isolated from a Streptomyces species, illustrating the metrics used to quantify potency.

Quantitative Data: Example Antimicrobial Activity

The following data for antimicrobial compounds from Streptomyces cyaneofuscatus is presented as an example of how bioactivity is reported. The Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) are common metrics.[10]

Test OrganismTypeActivity Metric (IC50)Reference
Escherichia coliGram-Negative2.10 µg/mL[10]
Staphylococcus aureusGram-Positive43.63 µg/mL[10]
Pseudomonas aeruginosaGram-Negative> 8.0 µg/mL[10]
Candida albicansYeast> 12.6 µg/mL[10]

Note: This data is from S. cyaneofuscatus and serves as an illustrative example. Specific MIC values for this compound against various pathogens would need to be determined empirically.

Experimental Protocols

Protocol 1: Fermentation for Antibiotic Production

This protocol is adapted from methodologies for antibiotic production in S. hygroscopicus.[9]

  • Inoculum Preparation: Prepare a spore suspension of S. hygroscopicus from a mature culture grown on a suitable agar medium (e.g., ISP-2).

  • Medium Preparation: Prepare the fermentation medium consisting of Arginine (0.75 g/L), Glycerol (11.5 g/L), and other necessary salts. Adjust the pH to 7.0 before autoclaving.

  • Fermentation: Inoculate the sterile fermentation medium with the spore suspension (e.g., at a 2.5% v/v level).

  • Incubation: Incubate the culture in a shaker incubator at 30°C with agitation (e.g., 150 rpm) for 7 days.

  • Monitoring: Monitor the growth (biomass) and antibiotic production periodically using appropriate analytical methods (e.g., HPLC, bioassay).

Protocol 2: Extraction and Partial Purification

This protocol is a generalized method based on standard procedures for natural product isolation.[11][12]

  • Harvesting: After the fermentation period, centrifuge or filter the culture broth to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

  • Concentration: Pool the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator.

  • Column Chromatography: Dissolve the dried crude extract in a minimal amount of solvent and load it onto a silica gel column (e.g., mesh size 230–400).

  • Elution: Elute the column with a gradient of solvents (e.g., chloroform:methanol) to separate the compounds based on polarity.

  • Fraction Analysis: Collect the fractions and analyze them for antimicrobial activity using a bioassay and for purity using techniques like TLC or HPLC.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This is a standard method for screening antimicrobial activity.[10]

  • Plate Preparation: Prepare nutrient agar plates and spread-plate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

  • Well Preparation: Aseptically create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the purified compound or crude extract at a known concentration into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). The size of the zone correlates with the antimicrobial activity of the substance.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted in accordance with established safety protocols and guidelines.

References

A Technical Guide to the Discovery of Polyether Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical milestones, key discoveries, and evolving methodologies that have shaped our understanding of polyether antibiotics, a unique class of ionophores with significant biological activities.

Introduction: A New Class of Ionophores

Polyether antibiotics, also known as polyether ionophores, are a class of lipid-soluble compounds produced primarily by various species of Streptomyces and Actinomadura bacteria.[1][2] These molecules are characterized by their unique ability to form complexes with metal cations and transport them across cellular membranes, disrupting transmembrane ion concentration gradients.[1][3] This ionophoric activity is the foundation of their broad-spectrum biological effects, which include potent antibacterial, antifungal, antiparasitic, and antiviral properties.[2][4] The term "ionophore" was first coined in 1967 to describe this remarkable ability to facilitate cation transport across biological membranes.[4][5] Structurally, they are distinguished by a backbone of multiple tetrahydrofuran and tetrahydropyran rings, a free carboxyl group, and numerous alkyl groups.[1]

The discovery of these compounds marked a significant advancement in antimicrobial research, revealing a novel mechanism of action that targets the fundamental process of ion homeostasis in microorganisms. Their primary efficacy is against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria is generally impermeable to these large, hydrophobic molecules.[1][6]

The Dawn of Discovery: Early Polyether Antibiotics

The history of polyether antibiotics began in the 1950s with the isolation of nigericin from a Streptomyces hygroscopicus strain found in Nigerian soil.[7] While its antibiotic properties were recognized, its unique structure and mode of action would not be fully understood for more than a decade.

The field truly came into its own with the landmark discovery of monensin in 1967 by researchers at Eli Lilly and Company from cultures of Streptomyces cinnamonensis.[5][8] The elucidation of monensin's structure via X-ray crystallography was a pivotal moment, as it was the first polyether antibiotic to be structurally characterized, revealing the complex arrangement of cyclic ether rings that define the class.[1][8] This discovery provided the chemical framework for understanding how these molecules could selectively bind and transport cations.

Following closely on the heels of monensin, lasalocid (initially designated X-537A) was isolated from Streptomyces lasaliensis.[9][10] Unlike monensin, which shows a high preference for monovalent cations like Na+, lasalocid was found to bind and transport both monovalent and divalent cations, including Ca2+ and Mg2+.[9][11] These early discoveries laid the groundwork for a "golden age" of polyether antibiotic research, leading to the identification of over 120 distinct compounds.[2][12]

Quantitative Overview of Key Discoveries

The following table summarizes key data for the pioneering polyether antibiotics.

AntibioticYear of Discovery/Structure ElucidationSource OrganismKey Cation Selectivity
Nigericin 1951 (Isolation) / 1968 (Structure)Streptomyces hygroscopicus[7]K+, H+[7]
Monensin 1967Streptomyces cinnamonensis[5][8]Na+, H+[8]
Lasalocid ~1970sStreptomyces lasaliensis[9]Divalent (Ca2+, Mg2+), Monovalent (K+, Na+)[11][13]
Salinomycin 1975Streptomyces albus[2]K+
Maduramicin ~1980sActinomadura sp.[1]Monovalent Cations
Ionomycin 1978Streptomyces conglobatus[2][12]Ca2+ >> Mg2+[2]

Mechanism of Action: The Ion-Transport Pathway

Polyether antibiotics function by disrupting the delicate electrochemical gradients across cell membranes, which are essential for cellular life. This is achieved through a cyclical process of cation capture and release.

The mechanism involves an electroneutral exchange, typically of a cation for a proton (H+).[2] The carboxyl group on the polyether molecule plays a crucial role; in its deprotonated (anionic) state, it coordinates with a target cation, wrapping it in a lipophilic cage formed by its cyclic ether backbone. This complex can then diffuse across the lipid bilayer. On the other side of the membrane, the ionophore releases the cation in exchange for a proton, returning to its neutral, protonated state. This allows it to diffuse back to the original side, ready to repeat the cycle. This continuous, uncontrolled transport collapses the ion gradients necessary for processes like ATP synthesis and substrate transport, ultimately leading to cell death.

IonTransport MembraneTop MembraneTop MembraneBottom MembraneBottom Ext_Ion M+ Ionophore_M Ionophore-M+ (Cation Complex) Int_Proton H+ Ionophore_H Ionophore-H (Protonated) Ionophore_H->Ext_Ion Ionophore_H->Ionophore_M 2. Translocates Across Membrane Ionophore_M->Int_Proton 3. Releases Cation (M+) Binds Proton (H+) Ionophore_M->Ionophore_H 4. Returns to Extracellular Side

Mechanism of electroneutral cation/proton exchange by a polyether ionophore.

Key Experimental Protocols

The discovery and characterization of polyether antibiotics relied on a series of meticulous experimental procedures.

A common workflow was employed for isolating these compounds from fermentation broths.

  • Fermentation: A pure culture of the producing microorganism (e.g., Streptomyces cinnamonensis) is grown in a suitable liquid medium (e.g., X-medium) under optimal conditions (e.g., 28°C, 200 rpm) for several days to allow for antibiotic production.[14]

  • Solvent Extraction: The fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate. The lipophilic polyether antibiotics partition into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[14]

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography using silica gel.[14][15] A gradient of solvents, often starting with nonpolar solvents like hexane and gradually increasing polarity with chloroform and methanol, is used to separate the components.[14][15]

  • Fraction Collection and Bioassay: Eluted fractions are collected and tested for antimicrobial activity using techniques like the disc diffusion method against a sensitive indicator organism (e.g., Staphylococcus aureus).[14]

  • Crystallization: Active fractions are further purified, often by repeated chromatography or crystallization, to yield the pure antibiotic, frequently as a sodium or potassium salt.[16]

General workflow for the isolation and purification of polyether antibiotics.

The complex, non-repeating stereochemistry of polyether antibiotics presented a significant challenge to chemists.

  • Early Methods (Pre-1970s): Initial efforts relied on classical degradation studies and elemental analysis. However, the structural complexity made these methods largely impractical for complete elucidation.

  • X-ray Crystallography: This became the definitive method for determining the three-dimensional structure of polyether antibiotics.[17] The ability to form crystalline heavy-atom salts (e.g., with silver, thallium, or rubidium) was crucial.[2] The structure of the silver salt of monensin was the first to be solved this way, providing the crucial breakthrough for the entire field.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology advanced, particularly 13C NMR, it became an indispensable tool.[17] While early 1H NMR spectra were often too complex to interpret, biosynthetic labeling and advanced techniques later allowed for detailed structural analysis in solution, complementing the solid-state data from crystallography.[17]

Conclusion and Future Outlook

The discovery of polyether antibiotics opened a new chapter in antimicrobial research, introducing the concept of ionophore-mediated disruption of cellular homeostasis. Initially developed for veterinary applications, particularly as coccidiostats in poultry and growth promoters in ruminants, their potent biological activities continue to attract significant interest.[2][6][18] Current research is exploring their potential as anticancer agents, with some compounds showing selective activity against cancer stem cells and multidrug-resistant tumors.[2][19] The rich history of their discovery, from soil screening to complex structure elucidation, serves as a powerful example of natural product drug discovery and provides a foundation for the development of novel therapeutics targeting fundamental cellular processes.

References

Septamycin's Role in Disrupting Ion Concentration Gradients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of septamycin, a polyether ionophore antibiotic, and its fundamental mechanism of action: the disruption of cellular ion concentration gradients. This document outlines the core principles of its ion transport activity, summarizes key quantitative data for representative ionophores, details relevant experimental protocols for studying its effects, and provides visual diagrams of the associated mechanisms and pathways.

Core Mechanism of Action: Mobile Ion Carrier

This compound is a carboxylic ionophore produced by Streptomyces hygroscopicus.[1] Its structure, featuring a lipophilic exterior and a polar interior rich in oxygen atoms, allows it to form a coordination complex with specific cations.[2] This complex effectively shields the cation's charge, enabling it to be shuttled across the lipid bilayer of cellular and organellar membranes.

The transport mechanism operates as a mobile carrier model:

  • Complexation: At the membrane interface, the deprotonated carboxyl group of this compound, along with oxygen atoms in its backbone, coordinates with a target cation (e.g., Na⁺, K⁺), forming a neutral, lipid-soluble complex.[2]

  • Translocation: The entire ionophore-ion complex diffuses across the membrane down the cation's electrochemical gradient.

  • Decomplexation: At the opposite membrane interface, the cation is released into the lower concentration environment.

  • Return: The ionophore can then pick up a proton (H⁺), returning to its neutral, protonated state and diffusing back to the original side of the membrane to repeat the cycle. This process can also work in reverse, exchanging a cation for a proton, which is known as electroneutral antiport.

This continuous ferrying of ions dissipates the vital concentration gradients that cells maintain at great energetic cost. The collapse of these gradients across the plasma membrane and, critically, the mitochondrial inner membrane, leads to catastrophic cellular dysfunction.

Mobile_Ion_Carrier_Mechanism Figure 1: Mobile Ion Carrier Mechanism of this compound cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space (High Cation Concentration) cluster_intracellular Intracellular Space (Low Cation Concentration) EC_Ion Cation (M+) Sept_M This compound-M Complex EC_Ion->Sept_M 1. Complexation Sept_H This compound-H IC_Ion Cation (M+) Sept_H_Return This compound-H Sept_H_Return->Sept_H 4. Return via Protonation (H+) Sept_M->IC_Ion 2. Translocation & 3. Decomplexation Downstream_Signaling_Pathway Figure 2: Downstream Signaling of Ion Gradient Disruption Sept This compound Membrane Mitochondrial Inner Membrane Sept->Membrane Disrupts H+ Gradient Collapse Collapse of Membrane Potential (ΔΨm) Membrane->Collapse ETC Electron Transport Chain Disruption Collapse->ETC Apoptosis Intrinsic Apoptosis (Caspase Activation) Collapse->Apoptosis Direct Trigger ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Damage->Apoptosis Experimental_Workflow_Ion_Transport Figure 3: Experimental Workflow for Ion Transport Assay Start Start PrepLUV 1. Prepare Calcein-Loaded Large Unilamellar Vesicles (LUVs) Start->PrepLUV SetupFluoro 2. Set up Fluorometer (Ex: 480nm, Em: 520nm, 10°C) PrepLUV->SetupFluoro Baseline 3. Add LUVs to Cuvette & Measure Baseline Fluorescence SetupFluoro->Baseline AddIon 4. Add Cations (e.g., Cu2+) to External Buffer Baseline->AddIon AddSept 5. Inject this compound & Record Fluorescence Decay AddIon->AddSept Lysis 6. Lyse Vesicles with Detergent to get F_min AddSept->Lysis Analyze 7. Normalize Data & Calculate Transport Rate Lysis->Analyze End End Analyze->End Logical_Relationship Figure 4: Logical Progression of this compound's Effects Start This compound Introduction to Biological System Ionophore Property: Mobile Ion Carrier (Lipophilic exterior, Polar core) Start->Ionophore Mechanism Mechanism: Forms Cation Complex, Transports Across Membrane Ionophore->Mechanism Effect Primary Effect: Dissipation of Ion Gradients (Na+, K+, H+) Mechanism->Effect Consequence Secondary Consequence: Membrane Depolarization (Plasma & Mitochondrial) Effect->Consequence Cellular Cellular Outcome: Mitochondrial Dysfunction, ROS Production, ATP Depletion Consequence->Cellular Result Final Result: Induction of Apoptosis & Cell Death Cellular->Result

References

Methodological & Application

Application Notes and Protocols for Utilizing Septamycin as an Ionophore in Mitochondrial Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether, monocarboxylic acid antibiotic isolated from Streptomyces hygroscopicus. As a member of the ionophore class of compounds, it facilitates the transport of metal cations across biological membranes. Its structure allows it to form a lipophilic complex with cations, enabling their movement through the lipid bilayer, thereby disrupting ion gradients that are crucial for cellular processes. Specifically, its ability to perturb the electrochemical potential across the inner mitochondrial membrane makes it a valuable tool for studying mitochondrial function and dysfunction.

While detailed studies on this compound's specific effects on mitochondria are limited, its mechanism is analogous to other well-characterized polyether ionophores like salinomycin. These ionophores typically function as cation/proton exchangers. For instance, salinomycin acts as a potent K+/H+ exchanger, dissipating the mitochondrial membrane potential and affecting respiration and ATP synthesis. This document provides generalized protocols and application notes based on the expected effects of a this compound-like ionophore on mitochondrial function. Researchers should note that these protocols may require optimization for this compound-specific concentrations and kinetics.

Mechanism of Action in Mitochondria

This compound, as a polyether ionophore, is expected to insert into the inner mitochondrial membrane and act as a mobile carrier for cations. Based on its structural similarity to other ionophores, it likely facilitates an electroneutral exchange of a monovalent cation (such as K+) for a proton (H+). This action has profound consequences for mitochondrial bioenergetics:

  • Dissipation of Ion Gradients: The exchange of cytosolic K+ for matrix H+ disrupts both the pH gradient (ΔpH) and the electrical potential (ΔΨm) across the inner mitochondrial membrane.

  • Impact on Proton Motive Force: The proton motive force (PMF), which is the sum of ΔpH and ΔΨm, is the primary energy source for ATP synthesis by ATP synthase. By disrupting these gradients, this compound is expected to inhibit oxidative phosphorylation.

  • Effects on Respiration: The disruption of the mitochondrial membrane potential can lead to an initial increase in oxygen consumption (uncoupling) as the electron transport chain attempts to compensate for the collapsing proton gradient. However, prolonged exposure or high concentrations can lead to the inhibition of respiration due to severe disruption of mitochondrial integrity and function.

  • Induction of Mitochondrial Swelling: The influx of cations into the mitochondrial matrix, driven by the ionophore, can lead to osmotic swelling and potential rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c.

The following diagram illustrates the proposed mechanism of action for a this compound-like ionophore at the inner mitochondrial membrane.

Septamycin_Mechanism membrane_layer |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||| IMS High [H+] Low [K+] Matrix Low [H+] High [K+] This compound This compound (Ionophore) Matrix->this compound H+ This compound->Matrix K+ TMRM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_TMRM Prepare TMRM working solution Load_TMRM Load cells with TMRM (30-45 min) Seed_Cells->Load_TMRM Prepare_this compound Prepare this compound dilutions Wash_Cells Wash cells to remove excess dye Load_TMRM->Wash_Cells Add_Compounds Add this compound/Controls Wash_Cells->Add_Compounds Measure_Fluorescence Measure fluorescence over time Add_Compounds->Measure_Fluorescence Normalize_Data Normalize to vehicle control Measure_Fluorescence->Normalize_Data Plot_Data Plot fluorescence vs. time Normalize_Data->Plot_Data Respirometry_Pathway Start Start: Add Mitochondria/Cells State2 Add CI Substrates (State 2 Respiration) Start->State2 State3 Add ADP (State 3 Respiration) State2->State3 State4o Add Oligomycin (State 4o Respiration) State3->State4o This compound Titrate this compound State4o->this compound FCCP Add FCCP (Maximal Respiration) This compound->FCCP Rotenone Add Rotenone (Inhibit CI) FCCP->Rotenone Succinate Add Succinate (Activate CII) Rotenone->Succinate AntimycinA Add Antimycin A (Inhibit CIII) Succinate->AntimycinA

Septamycin: A Guide to Preparation and Handling for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

Septamycin is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus. As a member of the ionophore class of antibiotics, its primary mechanism of action involves the transport of metal cations across biological membranes, thereby disrupting cellular ion homeostasis. This document provides detailed application notes and protocols for the preparation, handling, and laboratory use of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a monocarboxylic acid that can form complexes with metal ions. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 54927-63-8
Molecular Formula C₄₈H₈₂O₁₆
Molecular Weight 915.17 g/mol
Appearance White to off-white solid

Solubility and Stability

Proper dissolution and storage of this compound are critical for maintaining its bioactivity and ensuring experimental reproducibility.

Solubility:

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Methanol Soluble
Water Insoluble to sparingly soluble

Stability:

Specific stability data for this compound in solution is not available in the provided search results. As a general precaution for antibiotics, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at low temperatures for short periods. Long-term storage of solutions is not recommended without specific stability data.

Handling and Safety Precautions

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and safety glasses.

Handling:

  • Avoid inhalation of dust or powder. Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not eat, drink, or smoke while handling.

Storage of Solid Compound:

  • Store in a tightly sealed container in a dry and dark place.

  • For short-term storage, 0-4°C is recommended.

  • For long-term storage, -20°C is recommended.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 915.17 g/mol * Volume (L)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

      • Mass = 10 * 915.17 * 0.001 = 9.15 mg

  • Weigh the this compound:

    • Carefully weigh out the calculated mass of this compound powder using a calibrated balance.

  • Dissolve in DMSO:

    • Add the appropriate volume of sterile DMSO to the weighed this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required but should be done with caution to avoid degradation.

  • Storage:

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use. It is advisable to use the solution within a few weeks of preparation. For longer-term storage, further stability studies would be required.

Experimental Workflow for In Vitro Assays

This workflow outlines the general steps for utilizing the this compound stock solution in a typical in vitro cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound Stock Solution in DMSO dilute Prepare Working Concentrations by Diluting Stock in Media stock->dilute 1:1000 for 10 µM, etc. culture Culture Cells to Desired Confluency treat Treat Cells with This compound Dilutions culture->treat dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cellular Assay (e.g., Viability, Cytotoxicity) incubate->assay readout Acquire and Analyze Data assay->readout

Caption: General experimental workflow for in vitro cell-based assays using this compound.

Mechanism of Action: Ionophore Activity

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This disruption of the natural ion gradients is fundamental to its antibiotic activity. The process involves this compound embedding within the lipid bilayer of the cell membrane, capturing a metal cation from one side, traversing the membrane, and releasing the cation on the opposite side. This uncontrolled ion transport dissipates the membrane potential and ionic concentration gradients that are essential for numerous cellular processes, ultimately leading to cell death.

ionophore_mechanism cluster_membrane Cell Membrane cluster_bilayer Extracellular Extracellular Space S1 This compound Intracellular Intracellular Space Ion_in Ion S_ion This compound-Ion Complex S1->S_ion Forms Complex S2 This compound S_ion->S2 Transports Across Membrane S2->Ion_in Releases Ion_out Ion Ion_out->S1 Binds

Caption: Mechanism of this compound as an ionophore, transporting ions across the cell membrane.

Standard Operating Procedure for Septamycin Stock Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether ionophore antibiotic with demonstrated activity against Gram-positive bacteria and coccidian parasites.[1] Proper preparation and storage of a this compound stock solution are crucial for accurate and reproducible experimental results in research and drug development. This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of a this compound stock solution. It includes application notes, experimental protocols, and a summary of its biological activity.

Introduction to this compound

This compound is a polycyclic, polyether, monocarboxylic acid antibiotic isolated from Streptomyces hygroscopicus.[1] As a member of the ionophore class of antibiotics, its primary mechanism of action involves the transport of cations across cellular membranes. This disruption of the natural ion gradients, particularly of monovalent cations like potassium (K+) and sodium (Na+), leads to a cascade of downstream cellular effects, ultimately resulting in cell death.[2][3] Its activity against various pathogens makes it a subject of interest in drug discovery and development.

Data Presentation

Quantitative data for this compound is summarized in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

ParameterValueReference
Molecular Formula C₄₈H₈₂O₁₆[4]
Molecular Weight 915.16 g/mol [5]
CAS Number 54927-63-8[4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
Storage of Solid Dry, dark at 0-4°C (short-term) or -20°C (long-term)[4]
Storage of Stock Solution 0-4°C (short-term) or -20°C (long-term)[4]
In Vitro Working Concentration 0.001 - 0.01 µg/mL[5]

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL stock solution, 1 mg of this compound will be needed for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock, add 1 mL of DMSO to 1 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), aliquots can be kept at 4°C.[4]

Cell-Based Assay Protocol: Determining the Minimum Inhibitory Concentration (MIC)

This protocol provides a general guideline for determining the MIC of this compound against a bacterial strain using a broth microdilution method.

Materials:

  • This compound stock solution (1 mg/mL)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Positive control (no antibiotic) and negative control (no bacteria) wells

Procedure:

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final concentrations should bracket the expected MIC (e.g., ranging from 10 µg/mL down to 0.001 µg/mL).

  • Inoculation: Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of this compound's Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound disruption Disruption of Ion Gradient This compound->disruption Transports Cations cation Cation (K+, Na+) cation->disruption ion_channel Ion Channel ion_channel->disruption Normal Ion Flow effects Downstream Cellular Effects disruption->effects death Cell Death effects->death

Caption: Mechanism of action of this compound as a polyether ionophore.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Septamycin, a polyether ionophore antibiotic. The protocols detailed below are designed to assess its antimicrobial and anticancer efficacy, providing a framework for researchers in drug discovery and development.

Introduction to this compound

This compound, also known as A28695A, is a polyether ionophore antibiotic produced by strains of Streptomyces hygroscopicus. Like other ionophores, its primary mechanism of action involves the disruption of ion gradients across cellular membranes. This disruption of cellular homeostasis makes it a candidate for investigation as both an antimicrobial and an anticancer agent. This compound is known to be active against Gram-positive bacteria. Its ability to induce apoptosis in eukaryotic cells forms the basis of its potential as a chemotherapeutic agent.

Core Applications

The following protocols are central to characterizing the in vitro efficacy of this compound:

  • Antimicrobial Susceptibility Testing: To determine the potency of this compound against various bacterial strains, primarily focusing on Gram-positive organisms. The key assay is the Minimum Inhibitory Concentration (MIC) determination.

  • Cytotoxicity and Anticancer Activity Assessment: To evaluate the efficacy of this compound in inhibiting the growth of and inducing death in cancer cell lines. This involves assays to measure cytotoxicity (IC50 determination) and to specifically identify apoptosis as the mode of cell death.

  • Mechanism of Action Studies: To elucidate the underlying biological pathways through which this compound exerts its effects. For an ionophore, a key mechanistic assay is the in vitro assessment of cation transport.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Reference
Representative IonophoreStaphylococcus aureus0.5 - 2Fictional Data
Representative IonophoreBacillus subtilis1 - 4Fictional Data
VancomycinStaphylococcus aureus1 - 2[1][2]
StreptomycinBacillus subtilis>8[3][4]

Table 2: Representative Half-Maximal Inhibitory Concentration (IC50) Data for Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Representative IonophoreHeLa (Cervical Cancer)0.1 - 148Fictional Data
Representative IonophoreMCF-7 (Breast Cancer)0.5 - 548Fictional Data
DoxorubicinMCF-7 (Breast Cancer)~1.648[5]
CisplatinHeLa (Cervical Cancer)~6.348

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Protocol:

  • Inoculum Preparation: a. Culture the test bacterium overnight in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to all wells except the first column. Add 200 µL of the starting concentration of this compound to the first well, and then perform serial dilutions by transferring 100 µL from one well to the next.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed. b. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the IC50 value of this compound.

Materials:

  • This compound stock solution

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: a. Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for the appropriate time. b. Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation. b. Wash the cells with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Viable cells will be negative for both Annexin V-FITC and PI. c. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. d. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Mechanism of Action: In Vitro Cation Transport Assay

This assay uses artificial vesicles to demonstrate this compound's ability to transport cations across a lipid bilayer.

Materials:

  • This compound

  • Lipids (e.g., POPC)

  • Fluorescent dye sensitive to cations (e.g., calcein)

  • Buffer solutions

  • Fluorometer

Protocol:

  • Vesicle Preparation: a. Prepare large unilamellar vesicles (LUVs) encapsulating a cation-sensitive fluorescent dye like calcein. This is typically done by lipid film hydration followed by extrusion.

  • Assay Setup: a. Place the calcein-loaded LUVs in a cuvette with a buffer solution. b. Set up the fluorometer to measure the fluorescence of calcein.

  • Initiation of Transport: a. Add the cation of interest (e.g., K⁺, Na⁺, or Ca²⁺) to the external buffer. b. Add this compound (dissolved in a suitable solvent like ethanol) to the cuvette.

  • Data Acquisition and Analysis: a. Monitor the change in fluorescence over time. If this compound transports the cation into the vesicles, the cation will interact with the encapsulated dye, leading to a change in its fluorescence (e.g., quenching). b. The rate of fluorescence change is indicative of the ion transport activity of this compound. c. Controls should include vesicles without this compound and vesicles with a known ionophore.

Visualization of Pathways and Workflows

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis bacterial_culture Overnight Bacterial Culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum add_inoculum Inoculate Wells with Bacteria inoculum->add_inoculum septamycin_dilution Serial Dilution of this compound in 96-well Plate septamycin_dilution->add_inoculum controls Include Positive and Negative Controls incubation Incubate at 37°C for 18-24h add_inoculum->incubation readout Visual Inspection or OD600 Measurement incubation->readout mic_determination Determine MIC Value readout->mic_determination

Workflow for MIC determination.

Experimental_Workflow_MTT cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate attachment Incubate for 24h for Attachment cell_seeding->attachment add_this compound Treat Cells with this compound attachment->add_this compound septamycin_prep Prepare this compound Serial Dilutions septamycin_prep->add_this compound incubation Incubate for 24-72h add_this compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 2-4h add_mtt->formazan_formation solubilize Add Solubilization Solution formazan_formation->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for MTT cytotoxicity assay.

Septamycin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ion_channel Cation Transport This compound->ion_channel facilitates membrane Lipid Bilayer ion_channel->membrane across ion_imbalance Cation Imbalance (e.g., K+ efflux, Na+/Ca2+ influx) ion_channel->ion_imbalance ros Increased ROS ion_imbalance->ros bax_bak Bax/Bak Activation ros->bax_bak cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mmp->cytochrome_c release bax_bak->mmp bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits

This compound-induced apoptosis signaling.

References

Septamycin as a Tool for Studying Ion Transport Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] As a member of the carboxylic ionophore class of antibiotics, this compound functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. Its structure, featuring a lipophilic exterior and a polar core rich in oxygen atoms, allows it to complex with specific cations and shuttle them across lipid bilayers. This property makes this compound a valuable tool for researchers studying ion transport mechanisms, cellular pH regulation, and the role of ion gradients in various physiological and pathological processes.

Carboxylic ionophores like this compound typically function as electroneutral antiporters, exchanging a cation (such as K⁺ or Na⁺) for a proton (H⁺), thereby dissipating transmembrane ion gradients. This disruption of ion homeostasis can have profound effects on cellular functions, including mitochondrial respiration, ATP synthesis, and the maintenance of plasma membrane potential.

These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in studying ion transport phenomena.

Mechanism of Action

This compound, being a monocarboxylic acid, is believed to operate primarily through an electroneutral cation/proton exchange mechanism.[1][2] This process involves the following steps:

  • Protonation: In an environment with a high proton concentration (low pH), the carboxylic acid group of this compound is protonated, rendering the molecule electrically neutral.

  • Cation Complexation: The neutral this compound molecule can then bind to a cation (e.g., K⁺ or Na⁺), forming a neutral complex. The lipophilic nature of this complex allows it to diffuse across the lipid bilayer.

  • Cation Release: On the other side of the membrane, in a region of lower proton concentration (higher pH), the complex releases the cation.

  • Deprotonation and Return: The deprotonated, negatively charged this compound then binds a proton, becoming neutral again, and diffuses back to the original side of the membrane to repeat the cycle.

This mechanism effectively collapses the transmembrane pH gradient and the concentration gradient of the transported cation.

cluster_membrane Lipid Bilayer Sept_H_out Sept-COOH (Protonated this compound) Sept_K_complex Sept-COO⁻K⁺ (this compound-K⁺ Complex) Sept_H_out->Sept_K_complex Binds K⁺ K_out K⁺ Sept_H_out->K_out Binding Sept_minus_in Sept-COO⁻ (Deprotonated this compound) Sept_K_complex->Sept_minus_in Releases K⁺ K_in K⁺ Sept_K_complex->K_in Release Sept_minus_in->Sept_H_out Binds H⁺ inside Intracellular (Low [H⁺], High [K⁺]) outside outside H_in H⁺ H_in->Sept_minus_in Binding H_out H_out H_out->Sept_minus_in Uptake

Caption: Electroneutral K⁺/H⁺ exchange mechanism of this compound.

Quantitative Data

IonophorePrimary Cation SelectivityTransport Mechanism
This compound Likely K⁺ or Na⁺Electroneutral Cation/H⁺ Exchange
Nigericin K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺Electroneutral K⁺/H⁺ Exchange
Monensin Na⁺ > K⁺ > Rb⁺ > Li⁺ > Cs⁺Electroneutral Na⁺/H⁺ Exchange

Experimental Protocols

Measurement of Ion Flux using Artificial Membranes (Liposomes)

This protocol allows for the direct measurement of this compound-mediated ion transport across a lipid bilayer.

Principle: Proteoliposomes are loaded with a high concentration of a specific cation (e.g., K⁺) and a pH-sensitive fluorescent dye. The liposomes are then placed in a buffer with a low concentration of the cation. Addition of this compound will facilitate the exchange of intra-liposomal cations for extra-liposomal protons, leading to a change in the internal pH, which is monitored by the fluorescent dye.

Materials:

  • Phospholipids (e.g., POPE:POPG at 3:1 ratio)

  • Buffer A (Loading Buffer): 150 mM KCl, 10 mM HEPES, pH 7.4

  • Buffer B (External Buffer): 150 mM NaCl, 10 mM HEPES, pH 7.4

  • pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Liposome extrusion system

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by drying the phospholipid mixture under a stream of nitrogen.

    • Hydrate the lipid film with Buffer A containing the pH-sensitive dye.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar vesicles.

    • Remove the external dye by passing the liposome suspension through a gel filtration column equilibrated with Buffer B.

  • Fluorometric Measurement:

    • Dilute the liposome suspension in Buffer B in a fluorometer cuvette to a final lipid concentration of 0.1 mg/mL.

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for ACMA, excitation at 410 nm and emission at 480 nm).

    • Record the baseline fluorescence for 1-2 minutes.

    • Add a small volume of the this compound stock solution to the cuvette (final concentration typically in the nanomolar to low micromolar range) and mix quickly.

    • Record the change in fluorescence over time until a new steady state is reached. A decrease in ACMA fluorescence indicates an influx of protons (acidification of the liposome interior).

Start Prepare K⁺-loaded liposomes with pH-sensitive dye Dilute Dilute liposomes in K⁺-free buffer Start->Dilute Baseline Record baseline fluorescence Dilute->Baseline Add_this compound Add this compound Baseline->Add_this compound Measure Monitor fluorescence change (proton influx) Add_this compound->Measure End Analyze data to determine ion transport rate Measure->End

Caption: Workflow for measuring ion flux in liposomes.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol determines the effect of this compound on the mitochondrial membrane potential in intact cells.

Principle: The dissipation of the K⁺ gradient by this compound can lead to a collapse of the mitochondrial membrane potential. This is monitored using a potentiometric fluorescent dye, such as TMRE (tetramethylrhodamine, ethyl ester), which accumulates in mitochondria in a potential-dependent manner.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization (e.g., 10 mM in DMSO)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

    • Wash the cells with pre-warmed imaging buffer (e.g., HBSS).

  • Dye Loading and Treatment:

    • Load the cells with TMRE (final concentration typically 20-100 nM) in imaging buffer for 20-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Add fresh imaging buffer containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (FCCP, final concentration 1-10 µM).

  • Imaging and Analysis:

    • Immediately acquire images or fluorescence readings using a fluorescence microscope or plate reader (for TMRE, excitation ~549 nm, emission ~575 nm).

    • Monitor the fluorescence intensity over time. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

    • Quantify the fluorescence intensity in the treated cells relative to the vehicle control.

cluster_healthy Healthy Mitochondrion cluster_treated This compound-Treated Mitochondrion Mito_Healthy High ΔΨm TMRE_Accumulation TMRE accumulates (High Fluorescence) Mito_Healthy->TMRE_Accumulation Mito_Treated Low ΔΨm TMRE_Loss TMRE does not accumulate (Low Fluorescence) Mito_Treated->TMRE_Loss This compound This compound This compound->Mito_Treated Induces K⁺/H⁺ exchange

Caption: Effect of this compound on mitochondrial membrane potential.

Measurement of Intracellular pH (pHi)

This protocol assesses the ability of this compound to alter intracellular pH.

Principle: By facilitating the exchange of cations for protons, this compound can cause changes in the intracellular pH. This is measured using a pH-sensitive fluorescent indicator dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • BCECF-AM stock solution (e.g., 1 mM in DMSO)

  • HEPES-buffered saline solution (HBSS)

  • Nigericin (as a component for calibration)

  • High K⁺ calibration buffers of known pH (ranging from 6.0 to 8.0)

  • Fluorescence plate reader or microscope with ratio imaging capabilities

Protocol:

  • Cell and Dye Loading:

    • Seed cells on a suitable plate or coverslip and grow to confluence.

    • Wash the cells with HBSS.

    • Load the cells with BCECF-AM (final concentration 1-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Measurement of pHi Changes:

    • Place the cells in the fluorescence reader or on the microscope stage.

    • Measure the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).

    • Record the baseline fluorescence ratio for a few minutes.

    • Add this compound to the cells at the desired concentration and continue to record the fluorescence ratio. An increase or decrease in the ratio corresponds to alkalinization or acidification, respectively.

  • Calibration:

    • At the end of the experiment, perfuse the cells with high K⁺ calibration buffers of different known pH values, each containing nigericin (a K⁺/H⁺ ionophore, ~10 µM) to equilibrate the intracellular and extracellular pH.

    • Record the fluorescence ratio at each pH value to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

Applications in Research and Drug Development

  • Studying Ion Channel and Transporter Function: this compound can be used to manipulate ion gradients to study the function and regulation of various ion channels and transporters, such as the Na⁺/K⁺-ATPase.

  • Investigating Mitochondrial Bioenergetics: By disrupting the mitochondrial membrane potential, this compound can be employed to investigate the coupling of ion gradients to ATP synthesis and other mitochondrial functions.[3][4][5][6]

  • Probing the Role of Intracellular pH: this compound is a useful tool for altering intracellular pH to study its role in cellular processes like enzyme activity, cell proliferation, and apoptosis.[7][8][9][10][11]

  • Screening for Drugs that Target Ion Homeostasis: this compound can be used as a positive control in high-throughput screens designed to identify new compounds that modulate ion transport.

Safety and Handling

This compound is a potent bioactive molecule and should be handled with appropriate laboratory precautions. It is for research use only and not for human or veterinary use. Prepare stock solutions in a chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, and safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols: Septamycin in Veterinary Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces hygroscopicus.[1] Like other ionophores, its primary application in veterinary medicine is as an anticoccidial agent, particularly in poultry. It exhibits a spectrum of activity against Gram-positive bacteria and is notably effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis.[1] This document provides detailed application notes and protocols for the use of this compound in a veterinary microbiology research setting.

Mechanism of Action

This compound functions as a carrier of monovalent cations, such as potassium (K+), across biological membranes. This action disrupts the natural ion gradients essential for cellular function and survival of susceptible organisms. By forming a lipid-soluble complex with cations, this compound facilitates their transport into the cell, leading to an osmotic imbalance, disruption of cellular metabolism, and ultimately, cell death. This ionophore activity is the basis for its efficacy against both protozoa and certain bacteria.

Signaling Pathway: Ionophore Mechanism of Action

Septamycin_Mechanism cluster_membrane Cell Membrane Membrane Membrane_inner Septamycin_out This compound Complex This compound-K+ Complex Septamycin_out->Complex Binds K+ K_out K+ K_out->Complex Septamycin_in This compound Complex->Septamycin_in Transports K+ across membrane K_in K+ (High Concentration) Complex->K_in Septamycin_in->Septamycin_out Returns to exterior Disruption Disruption of Ion Gradient K_in->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound as an ionophore.

Antimicrobial Spectrum and Efficacy

This compound is primarily recognized for its potent activity against Gram-positive bacteria and coccidial parasites.[1] While comprehensive quantitative data on its antibacterial spectrum is limited in publicly available literature, some specific data points and general characteristics have been reported.

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliNot Specified0.1[2]
Gram-positive bacteriaGeneralData not readily available[1]
Clostridium perfringensVeterinary IsolatesData not readily available
Staphylococcus aureusVeterinary IsolatesData not readily available
Streptococcus spp.Veterinary IsolatesData not readily available

Note: The lack of extensive public data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of veterinary bacterial pathogens is a notable gap. Further in-house testing is recommended to determine its specific activity against target organisms.

Application in Poultry Coccidiosis Control

The primary veterinary application of this compound is in the prevention and control of coccidiosis in broiler chickens, caused by Eimeria species, particularly Eimeria tenella.[1]

Table 2: Anticoccidial Efficacy of a this compound-Related Compound (CP-82,009)
Eimeria Species ChallengeTreatmentDose in Feed (ppm)Lesion Score ReductionWeight Gain ImprovementReference
E. tenellaCP-82,0094SignificantEquivalent to commercial agents[3]
E. acervulinaCP-82,0094SignificantEquivalent to commercial agents[3]
E. maximaCP-82,0095SignificantEquivalent to commercial agents[3]
E. brunettiCP-82,0095SignificantEquivalent to commercial agents[3]

Note: CP-82,009 is described as a "this compound Relative" and these values provide an indication of the expected efficacy and dosage range for this compound.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in a research setting. These should be adapted based on specific experimental goals and institutional animal care and use guidelines.

Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates.

Materials:

  • This compound reference standard

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates to be tested

  • Positive control antibiotic (e.g., an antibiotic with known efficacy against the test organisms)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial isolates overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Read and Record MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vivo Evaluation of Anticoccidial Efficacy in Broiler Chickens

This protocol provides a framework for a battery cage study to assess the efficacy of this compound against an experimental Eimeria challenge.

Experimental Design:

  • Animals: Day-old broiler chicks, housed in battery cages with wire floors to prevent reinfection.

  • Acclimation: Provide a standard starter feed and water ad libitum for an acclimation period (e.g., 12-14 days).

  • Treatment Groups (Example):

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with this compound at Dose X ppm in feed.

    • Group 4: Infected, treated with this compound at Dose Y ppm in feed.

    • Group 5: Infected, treated with a positive control anticoccidial.

  • Medicated Feed: Start providing the medicated feed 2 days prior to challenge and continue for the duration of the study (typically 7-9 days post-infection).

  • Challenge: At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella).

  • Data Collection (5-7 days post-infection):

    • Performance: Body weight gain, feed intake, and feed conversion ratio.

    • Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.

Procedure:

  • Randomly allocate chicks to treatment groups.

  • Provide the respective diets (medicated or non-medicated) for the specified period.

  • Administer the oral Eimeria challenge.

  • Monitor birds daily for clinical signs of coccidiosis.

  • At the end of the evaluation period, collect performance data, and conduct lesion scoring and oocyst counts.

Experimental Workflow for Anticoccidial Efficacy Trial

Anticoccidial_Trial_Workflow A Day 1: Chick Placement and Acclimation B Day 12: Start Medicated Feed A->B C Day 14: Oral Eimeria Challenge B->C D Day 19-21: Data Collection (Performance, Lesion Scores, Oocyst Counts) C->D E Data Analysis and Efficacy Determination D->E

Caption: Workflow for an in vivo anticoccidial efficacy trial.

Safety and Handling

This compound, like other ionophores, can be toxic to non-target species, particularly horses. Cross-contamination of feed should be strictly avoided. Researchers should handle the pure compound and medicated feed with appropriate personal protective equipment (PPE), including gloves and respiratory protection, to avoid inhalation and skin contact. All experimental procedures involving animals must be approved and conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound is a valuable tool in veterinary microbiology, primarily for the control of coccidiosis in poultry. Its ionophoretic mechanism of action provides a clear basis for its antiparasitic and antibacterial effects. While further research is needed to fully characterize its antibacterial spectrum with specific MIC data, the provided protocols offer a foundation for conducting in vitro and in vivo efficacy studies. Careful adherence to experimental design and safety protocols is essential for obtaining reliable data and ensuring the well-being of research animals.

References

Troubleshooting & Optimization

Navigating Septamycin Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Septamycin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and visualizations of key cellular pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound, a polyether ionophore antibiotic. As an ionophore, this compound's primary mechanism of action is the disruption of ion gradients across cellular membranes, which can lead to a variety of downstream effects and potential experimental artifacts.

Q1: My cells are showing signs of cytotoxicity at lower-than-expected concentrations of this compound. What could be the cause?

A1: Unexpectedly high cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ionophores. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.

  • Off-Target Effects: Ionophores can have effects beyond their primary ion-transporting function, including the induction of oxidative stress and disruption of mitochondrial function, which can contribute to cytotoxicity.[1][2] Consider co-treatment with antioxidants (e.g., N-acetylcysteine) to investigate the role of reactive oxygen species (ROS).

  • Culture Conditions: The composition of your culture medium, particularly the concentration of ions that this compound transports, can influence its activity. Maintaining consistent media formulations is critical for reproducible results.

Q2: I am observing high variability in my results between replicate wells in a cytotoxicity assay. What are the common causes?

A2: High variability can obscure the true effect of this compound. Here are some common culprits and solutions:

Common CauseSuggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
Pipetting Errors Use calibrated pipettes and maintain a consistent technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
Incomplete Solubilization of Assay Reagents In colorimetric assays like the MTT assay, ensure complete dissolution of the formazan crystals by thorough mixing or using a plate shaker.

Q3: How can I be sure that the observed cell death is due to apoptosis and not necrosis?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for interpreting your results.[3][4][5][6][7]

  • Morphological Assessment: Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells swell and rupture.[5][7] These can be observed using phase-contrast or fluorescence microscopy.

  • Biochemical Assays: Utilize assays that detect specific markers for each process.

Assay TypeApoptosis MarkerNecrosis Marker
Caspase Activity Assays Activation of caspase-3 and caspase-7Not applicable
Annexin V/Propidium Iodide (PI) Staining Annexin V positive, PI negative (early apoptosis)Annexin V positive, PI positive (late apoptosis/necrosis)
LDH Release Assay Low LDH releaseHigh LDH release into the culture medium
DNA Fragmentation Analysis Characteristic DNA laddering on an agarose gelDiffuse smear of DNA

Q4: I suspect this compound is affecting mitochondrial function in my cells. How can I investigate this?

A4: Given that ionophores can disrupt mitochondrial membrane potential, investigating mitochondrial health is a key step.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Use fluorescent dyes like JC-1 or TMRE to measure changes in ΔΨm. A decrease in fluorescence intensity is indicative of mitochondrial depolarization, a common event in ionophore-treated cells.[1][8]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: The mPTP is a channel in the mitochondrial inner membrane, and its opening can lead to cell death.[9][10] Assays are available to measure mPTP opening, which can be triggered by significant ion dysregulation.

  • Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to measure the effect of this compound on mitochondrial respiration.[2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound and other ionophores.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls: untreated cells, vehicle control (highest concentration of DMSO used), and a positive control for cytotoxicity.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Measurement of Intracellular pH Change

This protocol describes how to measure changes in intracellular pH (pHi) following this compound treatment using the fluorescent indicator BCECF-AM.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

  • Cell Loading:

    • Wash the cells twice with pre-warmed HBSS.

    • Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Acquire baseline fluorescence measurements by exciting the cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

    • Record the emission at ~535 nm.

  • This compound Treatment:

    • Add this compound at the desired concentration to the cells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • Calibrate the pHi values by treating the cells with a high K+ buffer containing nigericin (another ionophore) at known pH values to generate a standard curve.

    • Convert the fluorescence ratios from your experiment to pHi values using the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key cellular processes affected by this compound and a general workflow for troubleshooting unexpected results.

Septamycin_Mechanism_of_Action This compound This compound (Ionophore) Membrane Cell Membrane This compound->Membrane Inserts into Ion_Gradient Disruption of Cation Gradients (e.g., K+, H+, Ca2+) Membrane->Ion_Gradient Facilitates transport across Mitochondria Mitochondrial Dysfunction Ion_Gradient->Mitochondria pH_Change Intracellular pH Alteration Ion_Gradient->pH_Change Ca_Signaling Altered Ca2+ Signaling Ion_Gradient->Ca_Signaling ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Autophagy Autophagy Autophagy->Cell_Death pH_Change->Autophagy Ca_Signaling->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, Media, Buffers) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Cells Assess Cell Health (Morphology, Contamination) Start->Check_Cells High_Variability High Variability? Check_Cells->High_Variability Low_Signal Low Signal? High_Variability->Low_Signal No Troubleshoot_Seeding Optimize Cell Seeding and Pipetting Technique High_Variability->Troubleshoot_Seeding Yes Unexpected_Cytotoxicity Unexpected Cytotoxicity? Low_Signal->Unexpected_Cytotoxicity No Optimize_Density Optimize Cell Density and Assay Sensitivity Low_Signal->Optimize_Density Yes Investigate_Mechanism Investigate Off-Target Effects (e.g., Apoptosis vs. Necrosis) Unexpected_Cytotoxicity->Investigate_Mechanism Yes Resolved Issue Resolved Troubleshoot_Seeding->Resolved Optimize_Density->Resolved Investigate_Mechanism->Resolved

References

Technical Support Center: Optimizing Septamycin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Septamycin to minimize cytotoxicity in eukaryotic cell lines. Given the limited specific data available for this compound, this guide leverages information from the broader class of polyether antibiotics and general principles of antibiotic optimization in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] Like other polyether ionophores, it is a lipid-soluble molecule capable of transporting metal cations across cellular membranes.[2][3][4] This disruption of ion gradients is the basis for its biological activity.[2][4]

Q2: What are the potential cytotoxic effects of this compound in eukaryotic cells?

While specific data on this compound is scarce, polyether antibiotics, in general, can induce cytotoxicity in eukaryotic cells.[3][5] The disruption of ion homeostasis can lead to various cellular stresses, including mitochondrial dysfunction and apoptosis (programmed cell death). It is crucial to determine the optimal concentration of this compound for your specific cell line to achieve the desired biological effect while minimizing these cytotoxic side effects.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A "kill curve," or dose-response experiment, is the recommended method to identify the minimum concentration that is effective for your application while minimizing cell death.[6][7][8][9][10]

Q4: What is a "kill curve" and how do I perform one?

A kill curve is a dose-response experiment designed to determine the cytotoxic profile of a compound on a specific cell line.[6][8][9][10] The goal is to find the lowest concentration of the antibiotic that achieves the desired effect (e.g., inhibition of a specific pathway) without causing excessive cell death. The general protocol involves exposing your cells to a range of this compound concentrations and measuring cell viability after a set incubation period.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cell death even at low this compound concentrations. The cell line is highly sensitive to this compound.- Perform a kill curve with a lower range of concentrations. - Reduce the incubation time. - Ensure accurate dilution of the this compound stock solution.
No observable effect of this compound, even at high concentrations. - The this compound stock solution may have degraded. - The cell line may be resistant to this class of antibiotic. - Incorrect experimental setup.- Prepare a fresh stock solution of this compound. - Verify the experimental protocol and reagent concentrations. - Consider using a different compound if resistance is suspected.
Inconsistent results between experiments. - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Pipetting errors.- Ensure consistent cell seeding density. - Standardize all incubation times. - Calibrate pipettes and use proper pipetting techniques.
Changes in cell morphology not related to apoptosis. This compound may be inducing other cellular stress responses.- Observe cells at multiple time points using microscopy. - Use lower, non-cytotoxic concentrations to study morphological changes.

Experimental Protocols

Experimental Protocol: Determining Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the optimal working concentration of this compound for your cell line.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution (of known concentration)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 5,000-10,000 cells per well).

    • Incubate the plate overnight to allow the cells to adhere.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range could be from 0 µM to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).

    • Include a "no-treatment" control (medium only).

  • Treatment:

    • Carefully remove the medium from the wells and replace it with the prepared this compound dilutions.

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a standard method like the MTT assay.

    • Follow the manufacturer's protocol for the chosen viability assay.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell viability) and select a working concentration that minimizes cytotoxicity for your experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Methodology:

  • Perform the Kill Curve Experiment: Follow steps 1-3 of the "Determining Optimal this compound Concentration (Kill Curve)" protocol.

  • MTT Reagent Addition:

    • Prepare the MTT solution according to the manufacturer's instructions.

    • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation, add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of viability for each treatment group compared to the control group (cells treated with vehicle only).

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate analyze_data Analyze Data and Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 optimize_concentration Select Optimal Working Concentration determine_ic50->optimize_concentration

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway General Mechanism of Polyether Ionophore Cytotoxicity This compound This compound (Polyether Ionophore) ion_transport Forms Complexes with Metal Cations (e.g., K+, Na+) This compound->ion_transport cell_membrane Cell Membrane ion_transport->cell_membrane ion_gradient_disruption Disruption of Ion Gradients ion_transport->ion_gradient_disruption mitochondrial_dysfunction Mitochondrial Dysfunction ion_gradient_disruption->mitochondrial_dysfunction cellular_stress Cellular Stress ion_gradient_disruption->cellular_stress apoptosis Apoptosis mitochondrial_dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death cellular_stress->apoptosis

Caption: How polyether ionophores can induce cytotoxicity.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cell Death Observed check_concentration Is the this compound concentration too high? start->check_concentration check_incubation Is the incubation time too long? check_concentration->check_incubation No action_lower_conc Action: Perform kill curve with lower concentrations check_concentration->action_lower_conc Yes check_cell_line Is the cell line particularly sensitive? check_incubation->check_cell_line No action_reduce_time Action: Reduce incubation time check_incubation->action_reduce_time Yes action_confirm_sensitivity Action: Compare with literature or other cell lines check_cell_line->action_confirm_sensitivity Yes end Optimized Conditions check_cell_line->end No, re-evaluate experiment action_lower_conc->end action_reduce_time->end action_confirm_sensitivity->end

Caption: Troubleshooting unexpected high cytotoxicity.

References

Identifying and mitigating off-target effects of Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Septamycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] Its primary mechanism of action is to bind and transport monovalent cations, such as potassium (K+) and sodium (Na+), across biological membranes. This disrupts the natural ion gradients that are essential for numerous cellular processes, leading to cell death in susceptible organisms.[2]

Q2: What are the known on-target activities of this compound?

This compound is known to be active against Gram-positive bacteria.[1] It also exhibits anticoccidial and some antiviral activities.[1]

Q3: What are the potential off-target effects of this compound in mammalian cells?

As an ionophore, this compound can affect any cell that relies on ion gradients for its function, which includes mammalian cells. Potential off-target effects can arise from the disruption of intracellular ion homeostasis. This can lead to:

  • Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential can impair cellular respiration and ATP production.

  • Alterations in intracellular signaling: Changes in intracellular ion concentrations, particularly calcium (Ca2+), can interfere with various signaling pathways.

  • Induction of apoptosis: Severe cellular stress caused by the disruption of ion gradients can trigger programmed cell death.

  • Inhibition of protein synthesis: Some studies on similar antibiotics like streptomycin have shown off-target effects on protein synthesis in eukaryotic cells.[3][4][5]

Q4: How can I identify potential off-target effects of this compound in my experiments?

Several advanced techniques can be employed to identify off-target effects:

  • Proteomics-based approaches: These methods can identify proteins that interact with this compound directly or whose expression levels change upon treatment.[6][7][8][9]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target proteins in a cellular context by measuring changes in protein thermal stability.[10][11][12][13][14]

  • Kinase Profiling: This involves screening a compound against a panel of kinases to identify any unintended interactions.[15][16][17][18][19]

Q5: Are there any known specific off-target proteins for this compound?

Currently, there is a lack of publicly available data specifically identifying the off-target proteins of this compound. Therefore, a broad, unbiased screening approach is recommended to identify potential off-targets in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or no antibacterial activity observed.

  • Question: I am not observing the expected antibacterial effect of this compound in my experiment. What could be the issue?

  • Answer: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Improper Stock Solution Preparation or Storage: Ensure that your this compound stock solution was prepared in a suitable solvent (e.g., DMSO) and stored correctly at -20°C or lower for long-term storage, protected from light and moisture. Avoid repeated freeze-thaw cycles.

    • Incorrect Final Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

    • Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to polyether ionophores.[2] Consider using a known susceptible Gram-positive bacterial strain as a positive control.

    • Experimental Setup: Ensure that the growth medium, pH, and incubation conditions are optimal for the bacteria being tested.

Problem 2: High levels of cytotoxicity observed in mammalian cells.

  • Question: I am observing significant cell death in my mammalian cell line even at low concentrations of this compound. What can I do?

  • Answer: High cytotoxicity is a known risk when using ionophores in mammalian systems.[2] Here are some steps to mitigate this:

    • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to find a concentration and duration of exposure that minimizes cytotoxicity while still allowing you to study the desired effect.

    • Assess Cell Line Sensitivity: Different cell lines can have varying sensitivities to ionophores. If possible, test your experimental conditions in a panel of cell lines to select a more resistant one for your studies.

    • Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity. Run a vehicle-only control.

    • Monitor Mitochondrial Health: Use assays such as the MTT assay to assess mitochondrial function and viability, as mitochondria are a primary target of ionophore-induced toxicity.

Problem 3: Difficulty in interpreting downstream signaling effects.

  • Question: I am seeing widespread changes in my signaling pathways of interest after this compound treatment, and I can't pinpoint a specific effect. What should I do?

  • Answer: The global disruption of ion gradients by this compound can indeed lead to complex and widespread downstream effects. To dissect these, consider the following:

    • Focus on Early Time Points: Analyze signaling events at very early time points after this compound addition. This can help distinguish primary effects from secondary effects that occur as the cell responds to stress.

    • Use Ion-Specific Chelators or Blockers: To investigate the role of specific ions, you can use chelators (e.g., BAPTA-AM for intracellular calcium) or channel blockers to see if they can reverse or mitigate the observed signaling changes.

    • Employ a Systems-Level Approach: Utilize proteomics or transcriptomics to get a broader view of the cellular response. This may help identify key nodes in the signaling network that are most affected by this compound treatment.

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Measuring Membrane Permeabilization

This assay is used to determine if this compound disrupts the integrity of lipid membranes, a key aspect of its ionophoric activity.

Materials:

  • Calcein (self-quenching concentrations, e.g., 50-100 mM)

  • Liposomes (e.g., prepared from DOPC/DOPG)

  • This compound stock solution (in DMSO)

  • Triton X-100 (2% solution) for positive control

  • HEPES buffer with KCl

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Calcein-Loaded Liposomes: Encapsulate a self-quenching concentration of calcein within liposomes. Remove free, unencapsulated calcein by size-exclusion chromatography.

  • Plate Preparation: Add the calcein-loaded liposomes to the wells of a 96-well plate.

  • Add this compound: Add varying concentrations of this compound to the wells. Include a vehicle-only control (DMSO) and a positive control for maximal leakage (Triton X-100).

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.[5][20][21]

  • Data Analysis: An increase in fluorescence indicates the leakage of calcein from the liposomes, as the dilution of calcein relieves self-quenching. Calculate the percentage of leakage relative to the positive control.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • Mammalian cells of interest

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Ionomycin or ATP as a positive control

  • EGTA for calcium-free conditions (negative control)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells, wash with HBSS, and add the loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.[22][23][24][25]

  • Washing: Remove the loading buffer and wash the cells gently with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells. For Fura-2 AM, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[22][26]

  • Compound Addition: Add this compound at the desired concentrations. Also include wells for vehicle control, positive control (e.g., ionomycin), and negative control (e.g., pre-incubation with EGTA).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the kinetics of calcium mobilization.

  • Data Analysis: For Fura-2 AM, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio corresponds to an increase in intracellular calcium concentration.[22]

Quantitative Data Summary

There is a lack of publicly available, specific IC50 or Ki values for the on-target and off-target effects of this compound. The following table provides examples of IC50 values for the antibiotic streptomycin against various microorganisms to illustrate how such data is typically presented.

AntibioticOrganismAssay TypeIC50Reference
StreptomycinPseudomonas aeruginosaGrowth Inhibition2.9 µg/mL[27]
StreptomycinStaphylococcus aureusGrowth Inhibition107.28 ± 1.23 µM[28]
StreptomycinPseudomonas aeruginosaGrowth Inhibition129.63 ± 2.50 µM[28]

Signaling Pathways and Mechanisms of Action

Mechanism of Action of this compound

This compound, as a polyether ionophore, functions by inserting its hydrophobic exterior into the lipid bilayer of a cell membrane. Its hydrophilic core chelates a cation (e.g., K+) on one side of the membrane. The ionophore-cation complex then diffuses across the membrane, releasing the cation on the other side. This process disrupts the electrochemical gradients that are vital for cellular function.

G cluster_membrane Cell Membrane Membrane_outer Extracellular Space Membrane_inner Intracellular Space Lipid_bilayer Lipid Bilayer Septamycin_out This compound Complex_formation Complex Formation Septamycin_out->Complex_formation K_out K+ K_out->Complex_formation Complex_formation->Complex_diffusion 1. Binding Complex_dissociation Complex Dissociation Complex_diffusion->Complex_dissociation 2. Translocation Septamycin_in This compound Complex_dissociation->Septamycin_in K_in K+ Complex_dissociation->K_in 3. Release Septamycin_in->Septamycin_out 4. Return Gradient_disruption Disruption of Ion Gradient K_in->Gradient_disruption

Caption: Mechanism of action of a mobile carrier ionophore like this compound.

Experimental Workflow for Off-Target Identification

A general workflow to identify the off-target effects of this compound can involve a combination of cell-based assays and proteomic analysis.

G Start Start: Treat cells with this compound (and vehicle control) Phenotypic_assay Phenotypic Assays (e.g., Viability, Apoptosis) Start->Phenotypic_assay Proteomics Proteomic Analysis (e.g., CETSA-MS, Kinase Profiling) Start->Proteomics Data_analysis Bioinformatic Analysis Phenotypic_assay->Data_analysis Proteomics->Data_analysis Target_ID Putative Off-Target Identification Data_analysis->Target_ID Validation Target Validation (e.g., siRNA, CRISPR, Western Blot) Target_ID->Validation End End: Confirmed Off-Targets Validation->End G This compound This compound (Ionophore) Ca_influx Increased Intracellular [Ca2+] This compound->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin PKC PKC Activation Ca_influx->PKC CaMK CaMK Activation Calmodulin->CaMK CREB CREB Phosphorylation CaMK->CREB Gene_expression Altered Gene Expression CREB->Gene_expression MAPK MAPK Pathway Activation PKC->MAPK Cell_response Cellular Responses (e.g., Proliferation, Apoptosis) MAPK->Cell_response G Start Inconsistent Results with this compound Check_reagents Check Reagent Stability and Preparation (this compound stock, media, etc.) Start->Check_reagents Check_protocol Review Experimental Protocol (concentrations, incubation times, etc.) Start->Check_protocol Check_cells Assess Cell Health and Passage Number Start->Check_cells Run_controls Run Positive and Negative Controls Check_reagents->Run_controls Check_protocol->Run_controls Check_cells->Run_controls Analyze_data Re-analyze Data and Statistics Run_controls->Analyze_data Isolate_variable Isolate and Test One Variable at a Time Analyze_data->Isolate_variable Consult Consult Literature or Technical Support Isolate_variable->Consult Resolved Issue Resolved Isolate_variable->Resolved

References

Septamycin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Septamycin. The information provided is based on general knowledge of polyether antibiotics and best practices in pharmaceutical stability testing, as specific degradation data for this compound is limited in publicly available literature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on potential degradation-related problems.

Issue 1: Loss of this compound Activity or Concentration in Solution

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure this compound stock solutions and experimental samples are stored under recommended conditions.

  • Control Experimental Parameters: Evaluate the pH, temperature, and light exposure in your experimental setup.

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize degradation over time.

  • Incorporate Stabilizers: If degradation is suspected, consider the addition of antioxidants or chelating agents, as polyether antibiotics can be sensitive to oxidation and metal-catalyzed degradation.

  • Perform a Stability Check: Analyze the concentration of this compound in your stock solution using a validated analytical method, such as HPLC-UV, to confirm its integrity.

Logical Troubleshooting Flow for Loss of Activity

Troubleshooting Flow start Start: Loss of this compound Activity Detected verify_storage Verify Storage Conditions (Cool, Dark, Dry) start->verify_storage check_params Review Experimental Parameters (pH, Temp, Light) verify_storage->check_params fresh_solution Use Freshly Prepared Solutions? check_params->fresh_solution add_stabilizers Consider Adding Stabilizers (e.g., Antioxidants) fresh_solution->add_stabilizers If problem persists stability_test Perform HPLC Stability Check on Stock add_stabilizers->stability_test outcome_stable Stock is Stable: Investigate other experimental factors stability_test->outcome_stable Yes outcome_degraded Stock is Degraded: Prepare fresh stock and re-evaluate stability_test->outcome_degraded No

Caption: Troubleshooting workflow for addressing loss of this compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, polyether antibiotics, in general, can be susceptible to:

  • Hydrolysis: The ester and ether linkages in the polyether backbone may be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The presence of hydroxyl and ether groups can be sites for oxidative degradation, which can be accelerated by exposure to air, light, and trace metal ions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions leading to the breakdown of the molecule.

Hypothetical this compound Degradation Pathways

Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (Peroxides, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (UV Light Exposure) This compound->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Q2: How can I prevent this compound degradation in my experiments?

To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a stable range, as extremes in pH can catalyze hydrolysis.[1]

  • Temperature Management: Store stock solutions at recommended low temperatures and avoid prolonged exposure of experimental samples to elevated temperatures.[1]

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidation.

  • Use of Additives: In some cases, the addition of antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may help stabilize the molecule, though compatibility and potential interference with your assay should be verified.

Q3: What are the recommended storage conditions for this compound?

Based on available supplier data, the following storage conditions are recommended[1]:

FormStorage DurationTemperatureConditions
Solid PowderLong-term (months to years)-20°CDry, dark
Stock Solution (in DMSO)Short-term (days to weeks)0 - 4°CTightly sealed, protected from light
Stock Solution (in DMSO)Long-term (months)-20°CTightly sealed, protected from light

Q4: How can I perform a stability study for this compound?

A forced degradation study is a common approach to assess the stability of a pharmaceutical compound.[2][3]

Experimental Workflow for a Forced Degradation Study

Forced Degradation Workflow start Start: Prepare this compound Stock Solution stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sampling Collect Samples at Different Time Points stress_conditions->sampling analysis Analyze Samples by HPLC-UV sampling->analysis data_analysis Quantify this compound and Degradation Products analysis->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id end End: Establish Stability Profile pathway_id->end

Caption: Workflow for conducting a forced degradation study of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis

This protocol provides a general framework for developing an HPLC method to assess this compound stability. Method optimization will be required.

Objective: To quantify the concentration of this compound and detect the formation of degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) and create a series of dilutions in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the this compound samples from your experiment or stability study with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer at a specific pH). The gradient will need to be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 210-230 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary.

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak areas of this compound and any degradation products. Quantify the concentration of this compound using the calibration curve. The appearance of new peaks and a decrease in the this compound peak area over time indicate degradation.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and develop a stability-indicating analytical method.[4]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug or a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 10-30% degradation of the parent drug. The appearance of new peaks will indicate the formation of degradation products under specific stress conditions. This information helps in understanding the degradation pathways and in validating that the analytical method can separate the drug from its degradation products.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hours
Oxidation3% - 30% H₂O₂24 hours
Thermal60°C - 80°C24 - 48 hours
PhotolyticUV light (254 nm)24 hours

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and procedures in your own laboratory setting. Specific stability data for this compound may vary depending on the purity of the compound, the solvent system used, and the specific experimental conditions.

References

Adjusting Septamycin dosage for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Septamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound dosage for different cell lines and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action in eukaryotic cells?

This compound is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus.[1] Like other polyether ionophores, its primary mechanism of action in eukaryotic cells is to disrupt ion gradients across cellular membranes. It is a monocarboxylic acid that can form lipid-soluble complexes with metal cations (like K+, Na+) and transport them across membranes, leading to an imbalance in intracellular ion concentrations. This disruption of ion homeostasis can trigger various cellular stress responses, including apoptosis and autophagy.

Q2: I cannot find a recommended starting concentration for this compound for my specific cell line. Where should I begin?

The optimal concentration of this compound is highly cell-line dependent and needs to be determined empirically. Since specific IC50 values for this compound are not widely published for a variety of cell lines, a good starting point is to look at the effective concentrations of other, more extensively studied polyether ionophores like Salinomycin and Monensin. Based on published data for these related compounds, a broad initial concentration range to test could be from 0.1 µM to 50 µM.

Q3: My cells are dying too quickly, even at low concentrations of this compound. What could be the reason?

High sensitivity to this compound can be due to several factors:

  • Cell Line Specificity: Some cell lines are inherently more sensitive to disruptions in ion homeostasis.

  • High Metabolic Activity: Cells with high metabolic rates may be more susceptible to the effects of ionophores.

  • Off-target Effects: At higher concentrations, off-target effects can lead to rapid cytotoxicity.

It is recommended to perform a dose-response experiment with a wider range of lower concentrations and shorter incubation times to identify a sub-lethal concentration for your experiments.

Q4: I am not observing any significant effect of this compound on my cells. What are the possible reasons?

If you are not seeing an effect, consider the following:

  • Drug Inactivity: Ensure your this compound stock solution is properly prepared and stored to avoid degradation.

  • Low Concentration: The concentration range you are testing may be too low for your specific cell line.

  • Cellular Resistance: Some cell lines may possess intrinsic resistance mechanisms to ionophores.

  • Incorrect Solvent: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not affecting the cells or the drug's activity.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound stock solution.- Standardize cell seeding density and ensure consistent confluency before treatment.- Maintain precise incubation times for all experiments.- Prepare fresh stock solutions of this compound regularly and store them appropriately.
High background cytotoxicity in control wells - Solvent (e.g., DMSO) toxicity.- Determine the maximum tolerated solvent concentration for your cell line and ensure it is not exceeded in your experiments.
Precipitate formation in the culture medium - Poor solubility of this compound at the tested concentration.- Ensure the final concentration of the solvent is sufficient to keep this compound in solution. Gently warm the stock solution before diluting it in the medium.
Unexpected morphological changes in cells - Cellular stress response to ionophore treatment.- Observe and document morphological changes at different concentrations and time points. These can be indicative of specific cellular processes like apoptosis or autophagy.

Data Presentation: Dosage of Related Polyether Antibiotics

Since specific IC50 values for this compound are limited in the public domain, the following table summarizes the reported IC50 values for the related polyether ionophore antibiotics, Salinomycin and Monensin, in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineCancer TypeIC50 (µM)
SalinomycinMCF-7Breast Cancer~1-5
MDA-MB-231Breast Cancer~1-10
A549Lung Cancer~2-8
HCT116Colon Cancer~0.5-5
MonensinHeLaCervical Cancer~0.1-1
K562Leukemia~0.05-0.5
PC-3Prostate Cancer~0.1-1

Note: These values are approximate and can vary depending on the experimental conditions (e.g., incubation time, assay method). They should be used as a guide to establish a starting concentration range for your specific cell line.

Experimental Protocols

Determining the Optimal this compound Dosage using a Kill Curve Assay

A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill all cells over a specific period.[2][][4][5][6]

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Trypan blue solution or a cell viability assay kit (e.g., MTT, WST-1)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range based on related compounds could be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using your chosen method (e.g., Trypan blue exclusion assay or an MTT assay).

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, based on its action as a polyether ionophore.

Septamycin_Signaling_Pathway This compound This compound IonChannel Ion Channel Disruption This compound->IonChannel Interacts with CellMembrane Cell Membrane IonImbalance Intracellular Ion Imbalance (↑ Na+, ↓ K+) IonChannel->IonImbalance Mitochondria Mitochondrial Stress IonImbalance->Mitochondria Autophagy Autophagy IonImbalance->Autophagy ER ER Stress IonImbalance->ER ROS ↑ ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis UPR Unfolded Protein Response ER->UPR UPR->Apoptosis UPR->Autophagy

Caption: Potential signaling pathways initiated by this compound in eukaryotic cells.

Experimental Workflow

The following diagram outlines the workflow for determining the optimal dosage of this compound.

Dosage_Optimization_Workflow Start Start: Cell Line of Interest Literature Literature Search (Related Ionophores) Start->Literature DoseRange Define Broad Dose Range (e.g., 0.1 - 50 µM) Literature->DoseRange KillCurve Perform Kill Curve Assay DoseRange->KillCurve MTT Perform MTT/Viability Assay DoseRange->MTT DataAnalysis Analyze Dose-Response Curve KillCurve->DataAnalysis MTT->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50 OptimalDose Select Optimal Dose for Experiments IC50->OptimalDose

Caption: Workflow for determining the optimal this compound dosage.

References

Technical Support Center: Purity Analysis of Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Septamycin. Please note that detailed experimental data and established analytical protocols specifically for this compound are limited in publicly available scientific literature. Therefore, this guide also includes generalized information and methodologies based on the analysis of other polyether antibiotics, which are structurally and functionally similar to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a metal-complexing polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It is a monocarboxylic acid that has been shown to be active against Gram-positive bacteria and Eimeria tenella, the protozoan that causes coccidiosis in chickens.[1] Its primary research applications are in the fields of veterinary medicine and as a potential antibacterial agent. As a polyether ionophore, it can also be used in research to study the transport of metal cations across biological membranes.[2]

Q2: What is the mechanism of action of this compound?

A2: As a polyether ionophore, this compound's mechanism of action involves the transport of metal cations (like K+, Na+, etc.) across lipid membranes.[2] These molecules have a lipophilic exterior that allows them to insert into cell membranes and a hydrophilic interior that chelates specific cations. This transport disrupts the natural ion gradients across the cell membrane, which are crucial for many cellular processes, leading to cell death.[3][4] This disruption of ion homeostasis is the basis of its antimicrobial and anticoccidial activity.

Q3: What are the known physicochemical properties of this compound?

A3: The available data on the physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC48H81NaO16 (as sodium salt)[1]
Producing OrganismStreptomyces hygroscopicus[1]
Antibiotic ClassPolyether antibiotic[1]
Key Structural FeaturesThirty-carbon backbone, seven heterocyclic rings, one carboxylic acid group[1]
Biological ActivityActive against Gram-positive bacteria and Eimeria tenella[1]

Q4: Which analytical techniques are most suitable for the purity analysis of this compound?

A4: For polyether antibiotics like this compound, High-Performance Liquid Chromatography (HPLC) is a common and effective method for purity analysis and quantification.[5][6] Due to the lack of strong chromophores in many polyether antibiotics, HPLC is often coupled with post-column derivatization and UV/Vis detection, or with more universal detectors like mass spectrometry (MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation and confirmation.

Troubleshooting Guides

Problem 1: Inconsistent or no biological activity of this compound in my experiments.

  • Q: I am not observing the expected antimicrobial or anticoccidial activity with my this compound sample. What could be the cause?

    • A: There are several potential reasons for a lack of biological activity:

      • Degradation of the compound: Polyether antibiotics can be susceptible to degradation, especially with improper storage or handling.[7] Ensure that the compound is stored under the recommended conditions (typically cool, dry, and dark) and that stock solutions are not subjected to repeated freeze-thaw cycles.

      • Purity issues: The presence of impurities can affect the compound's activity. It is crucial to verify the purity of your this compound batch using an appropriate analytical method like HPLC.

      • Experimental conditions: The activity of ionophores can be influenced by the ionic composition of the experimental medium. Ensure that the buffer systems and media used in your assays do not interfere with the ion-transporting function of this compound.

      • Bacterial resistance: Gram-negative bacteria are generally resistant to polyether ionophores due to their outer membrane, which prevents the antibiotic from reaching the cell membrane.[3] Ensure you are using susceptible (typically Gram-positive) organisms for your assays.

Problem 2: Issues with HPLC analysis of this compound.

  • Q: I am having trouble developing an HPLC method for this compound. What are some common challenges and how can I overcome them?

    • A: Common challenges in the HPLC analysis of polyether antibiotics include poor retention on reversed-phase columns due to their polarity and poor detection due to the lack of a strong UV chromophore.

      • Poor Retention: If you are using a standard C18 column, you may observe that this compound elutes very early. To improve retention, you can try a mobile phase with a lower percentage of organic solvent or use a different type of column, such as one designed for polar compounds.

      • Poor Detection: Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., ~210 nm) might be necessary, which can lead to baseline noise. A more robust approach is to use post-column derivatization with an agent like vanillin in acidic conditions, which produces a colored product detectable at a higher wavelength (e.g., 570 nm).[6] Alternatively, using a mass spectrometer (LC-MS) as a detector will provide high sensitivity and selectivity.

  • Q: My HPLC chromatogram shows multiple peaks for a supposedly pure this compound standard. What could this indicate?

    • A: The presence of multiple peaks could be due to:

      • Impurities: The sample may contain impurities from the fermentation or purification process.

      • Degradation products: this compound may have degraded during storage or sample preparation.

      • Different salt forms: Polyether antibiotics can form complexes with different cations (e.g., Na+, K+), which may result in different chromatographic behavior. Ensure your mobile phase has a consistent ionic composition.

Experimental Protocols

General Protocol for Purity Analysis of Polyether Antibiotics by HPLC with Post-Column Derivatization

This is a generalized protocol based on methods used for other polyether antibiotics like Monensin and Salinomycin and should be optimized for this compound.[6]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve in an appropriate solvent, such as methanol or a mixture of methanol and water (e.g., 90% methanol).

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

ParameterRecommended Setting
Analytical Column C18, 4.6 x 250 mm
Mobile Phase Isocratic mixture of 90% Methanol and 10% of a 5% Acetic Acid solution in water
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
  • Post-Column Derivatization:

    • Reagent 1: Concentrated Sulfuric acid / Methanol (4:96 v/v)

    • Reagent 2: 60 g of Vanillin in 950 mL of Methanol

    • Reagent Flow Rate: 0.3 mL/min for each reagent

    • Reactor Temperature: 90 °C

    • Reactor Volume: 1.4 mL

  • Detection:

    • UV/Vis detector set to 570 nm.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the purity of the unknown sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_pcd Post-Column Derivatization cluster_detect Detection & Analysis start Start with this compound Sample dissolve Dissolve in Methanol/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto C18 Column filter->inject separate Separation with Mobile Phase inject->separate mix_reagent Mix with Vanillin/H2SO4 separate->mix_reagent react Heat in Reactor (90°C) mix_reagent->react detect UV/Vis Detection at 570 nm react->detect quantify Quantify Purity detect->quantify

Caption: A general workflow for the purity analysis of this compound using HPLC.

mechanism_of_action cluster_membrane Cell Membrane Extracellular Space Extracellular Space Cytoplasm Cytoplasm This compound This compound (Ionophore) complex This compound-K+ Complex This compound->complex Binds K+ cation_out K+ Cation cation_out->complex cation_in K+ Cation complex->cation_in Transports across membrane disruption Cell Death cation_in->disruption Disrupts Ion Gradient

Caption: Mechanism of action of this compound as a polyether ionophore.

References

Technical Support Center: Managing Septamycin-Induced Artifacts in Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on artifacts induced solely by Septamycin is limited in publicly available literature. This guide is based on the known mechanisms of polyether ionophore antibiotics, the class to which this compound belongs. The principles and troubleshooting strategies outlined here are applicable to this compound and other ionophores like monensin and nigericin. Researchers should always perform initial dose-response experiments and include the controls recommended herein to validate their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by strains of Streptomyces.[1] Like other polyether ionophores, its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis is responsible for its antimicrobial effects and is also the root cause of potential experimental artifacts.

Q2: Why might this compound interfere with my experimental assays?

A2: this compound's ionophoric activity can lead to off-target effects in eukaryotic cells by altering the intracellular concentrations of ions such as potassium (K+), sodium (Na+), and protons (H+). These alterations can secondarily affect intracellular pH, mitochondrial membrane potential, and calcium signaling. Consequently, assays that rely on these parameters, including many cell viability, proliferation, and metabolic assays, can yield misleading results.

Q3: My cell viability assay (e.g., MTT, XTT) shows unexpected results with this compound treatment. What could be the cause?

A3: This is a common artifact. The disruption of mitochondrial function by this compound can directly impact cellular metabolism, leading to changes in the reduction of tetrazolium salts (like MTT and XTT) that are independent of actual cell death. This can manifest as either an overestimation or underestimation of cytotoxicity. It is crucial to use an orthogonal assay to confirm viability, such as a method based on cell membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).

Q4: I am observing changes in the fluorescence of my reporter probes in the presence of this compound. Is this an artifact?

A4: It is highly likely. Many fluorescent probes are sensitive to changes in the intracellular environment. Since this compound can alter intracellular pH and ion concentrations, it can directly affect the fluorescence intensity of pH-sensitive or ion-sensitive dyes, leading to false signals. Always perform controls with the fluorescent probe and this compound in a cell-free system to check for direct interactions.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays

Symptoms:

  • Non-linear dose-response curves.

  • Increased "viability" at high concentrations in metabolic assays (e.g., MTT, resazurin).

  • Discrepancies between different viability assays.

Troubleshooting Workflow:

G start Inconsistent Viability Results q1 Are you using a metabolic assay (e.g., MTT, XTT, resazurin)? start->q1 action1 Perform a cell-free control: Incubate this compound with assay reagents in media without cells. q1->action1 Yes q3 Are you observing morphological changes indicative of cell stress (e.g., vacuolization, rounding)? q1->q3 No a1_yes Yes a1_no No q2 Does this compound directly react with the assay reagents? action1->q2 solution1 Switch to a non-metabolic assay: - Trypan Blue Exclusion - LDH Release Assay - ATP-based Assay (e.g., CellTiter-Glo®) - Crystal Violet Staining q2->solution1 Yes q2->q3 No a2_yes Yes a2_no No action2 Investigate off-target effects: - Measure intracellular pH - Assess mitochondrial membrane potential q3->action2 Yes solution2 Lower this compound concentration. Reduce incubation time. Use a different ionophore as a control. q3->solution2 No a3_yes Yes a3_no No action2->solution2

Caption: Troubleshooting workflow for inconsistent cell viability data.

Problem 2: Artifactual Signals in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence.

  • Unexpected shifts in fluorescence intensity that do not correlate with the biological question.

  • Morphological changes in cells that affect image analysis.

Troubleshooting Workflow:

G start Fluorescence Assay Artifacts q1 Is your fluorescent probe sensitive to pH or specific ions? start->q1 action1 Perform cell-free controls: - Mix this compound and probe in buffer at different pH values. - Test for quenching or enhancement. q1->action1 Yes q3 Are you observing changes in mitochondrial morphology or potential? q1->q3 No q2 Does this compound directly alter the probe's fluorescence? action1->q2 solution1 Switch to a probe insensitive to ion changes or use a ratiometric probe. Calibrate probe fluorescence against intracellular pH/ion concentration. q2->solution1 Yes q2->q3 No action2 Use a mitochondrial membrane potential-independent stain for mitochondrial localization (e.g., MitoTracker Green) alongside a potential-dependent dye. q3->action2 Yes solution2 Correlate changes in mitochondrial potential with other markers of cell health. Consider the depolarization as a biological effect of the ionophore. action2->solution2

Caption: Troubleshooting workflow for fluorescence-based assay artifacts.

Data Presentation: Quantitative Effects of Polyether Ionophores

The following table summarizes the known effects of related polyether ionophores, which can be used as a proxy for anticipating the effects of this compound.

ParameterIonophoreTypical ConcentrationExpected Artifactual EffectReference Assays
Intracellular pH Nigericin1-10 µMAcidification or alkalinization depending on external pH.BCECF-AM, SNARF-1
Mitochondrial Membrane Potential Valinomycin1-100 nMDepolarization of the mitochondrial membrane.JC-1, TMRE, TMRM
Intracellular Calcium Ionomycin0.1-1 µMIncreased cytosolic calcium levels.Fura-2, Fluo-4
Cell Viability (Metabolic) Monensin1-25 µMInterference with redox reactions, leading to inaccurate readings.MTT, XTT, Resazurin

Experimental Protocols

Protocol 1: Cell-Free Control for MTT Assay Interference

Objective: To determine if this compound directly reduces MTT, leading to a false-positive signal for cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Add MTT reagent to each well to the final working concentration.

  • Incubate the plate under the same conditions as your cellular assay (e.g., 2-4 hours at 37°C).

  • Add solubilization solution to each well and mix thoroughly.

  • Read the absorbance at 570 nm. An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Protocol 2: Measuring Mitochondrial Membrane Potential with JC-1

Objective: To assess the effect of this compound on mitochondrial membrane potential while controlling for potential artifacts.

Materials:

  • Cells cultured in a 96-well plate or on coverslips

  • This compound

  • JC-1 staining solution (5 µg/mL in culture medium)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control (FCCP, 10 µM).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium to each well.

  • Measure the fluorescence. For microscopy, observe the shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria). For a plate reader, measure fluorescence at both emission wavelengths (~590 nm for red and ~525 nm for green) and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling Pathway: Mechanism of Ionophore-Induced Artifacts

G cluster_membrane Cell Membrane cluster_cell Intracellular Environment cluster_artifacts Experimental Artifacts This compound This compound (Ionophore) ion_channel Ion Transport This compound->ion_channel facilitates ion_gradient Disruption of Ion Gradients (K+, Na+, H+) ion_channel->ion_gradient ph_change Intracellular pH Change ion_gradient->ph_change mito_potential Mitochondrial Depolarization ion_gradient->mito_potential ca_mobilization Calcium Mobilization ion_gradient->ca_mobilization fluorescence_artifact False Signals from Sensitive Probes ph_change->fluorescence_artifact viability_artifact Altered Metabolic Assay Readouts (MTT, XTT) mito_potential->viability_artifact apoptosis_artifact Induction of Apoptosis/Necrosis mito_potential->apoptosis_artifact ca_mobilization->fluorescence_artifact ca_mobilization->apoptosis_artifact

Caption: Mechanism of this compound-induced experimental artifacts.

References

Validation & Comparative

Validating the Ionophoric Activity of Septamycin in Model Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionophoric activity of Septamycin, a polyether antibiotic, with other well-characterized ionophores: Ionomycin, Valinomycin, and the protonophore CCCP. The performance of these molecules is evaluated based on their ion transport properties in model membrane systems. This document summarizes key quantitative data, details the experimental protocols used for their validation, and provides visual representations of the underlying mechanisms and workflows.

Comparative Analysis of Ionophore Performance

The ionophoric activity of a compound is primarily defined by its ion selectivity and transport rate across a lipid bilayer. While direct comparative studies under identical experimental conditions are limited, this section compiles available quantitative data to facilitate a comparative assessment of this compound and its counterparts.

Table 1: Cation Selectivity of Ionophores

IonophorePrimary Cation(s) TransportedSelectivity ProfileModel System
This compound Monovalent cations (e.g., K+, Na+)High affinity for monovalent cations.[1]General (lipid-soluble)[1]
Ionomycin Divalent cations (e.g., Ca2+, Mg2+)Divalent cation selectivity sequence: Pb2+ > Cd2+ > Zn2+ > Mn2+ > Ca2+ > Cu2+ > Co2+ > Ni2+ > Sr2+.[2]Phospholipid vesicles[2]
Valinomycin Monovalent cations (specifically K+)High selectivity for K+ over Na+ (K+/Na+ selectivity ratio can be in the order of 10,000:1).[3][4]Lipid bilayer membranes[3]
CCCP Protons (H+)Acts as a protonophore, dissipating proton gradients.[5]Mitochondrial and lipid bilayer membranes[5][6]

Table 2: Ion Transport Rates of Ionophores

IonophoreTransported IonTransport Rate (k, s⁻¹)Model System
This compound K+, Na+Data not available-
Ionomycin Ca2+Turnover number 3- to 5-fold greater than A23187 at saturating Ca2+ concentrations.[7]Rat liver mitochondria[7]
Valinomycin K+Translocation rate constant of the valinomycin-K+ complex: ~2 x 10⁴ s⁻¹.[8]Phosphatidylinositol bilayer membranes[8]
CCCP H+Rate constant for the movement of the neutral form (HA) across the membrane (κHA): 12,000 s⁻¹.[1]Diphytanoyl phosphatidylcholine/chlorodecane membranes[1]

Note: The transport rates and selectivity of ionophores can be influenced by factors such as the lipid composition of the model membrane, temperature, pH, and the ionic composition of the aqueous solutions. The data presented here are derived from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols for Validating Ionophoric Activity

The ionophoric activity of compounds like this compound is typically validated using two primary in vitro techniques: vesicle-based fluorescence assays and planar lipid bilayer electrophysiology.

Vesicle-Based Fluorescence Assays

These assays utilize liposomes (artificial vesicles) encapsulating a fluorescent dye that is sensitive to the concentration of a specific ion. The ionophore is added to the external solution, and its ability to transport ions across the liposome membrane is monitored by changes in the fluorescence of the entrapped dye.

The HPTS assay is a ratiometric fluorescence method used to measure proton gradients, which can be coupled to the transport of other ions.[9] When an ionophore facilitates the movement of a cation (e.g., K⁺) into a vesicle, a membrane potential is generated. This potential can drive the influx or efflux of protons to maintain electroneutrality, leading to a change in the internal pH, which is detected by HPTS.[9]

Protocol:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion. A common lipid composition is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

    • The vesicles are formed in a buffer containing 1 mM HPTS and the salt of the cation to be tested (e.g., 100 mM KCl). The internal and external buffers should initially have the same pH (e.g., pH 7.0).

  • Assay Procedure:

    • A pH gradient is established across the vesicle membrane by adding a small volume of a basic solution (e.g., NaOH) to the external medium.

    • The ionophore (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) is added to the vesicle suspension.

    • The fluorescence of HPTS is monitored over time at two excitation wavelengths (e.g., 403 nm and 460 nm) and a single emission wavelength (510 nm).[6]

    • The ratio of the fluorescence intensities (I₄₆₀/I₄₀₃) is calculated, which is proportional to the intravesicular pH.[6] A change in this ratio over time indicates ion transport.

The calcein leakage assay is often used to assess membrane permeabilization but can be adapted to study the transport of certain divalent cations that quench calcein's fluorescence.

Protocol:

  • Vesicle Preparation:

    • Prepare LUVs encapsulating a high concentration of calcein (e.g., 50-100 mM), where its fluorescence is self-quenched.

    • The external calcein is removed by size exclusion chromatography.

  • Assay Procedure:

    • The ionophore (e.g., Ionomycin) is added to the vesicle suspension.

    • A salt of a quenching divalent cation (e.g., CoCl₂) is added to the external medium.

    • If the ionophore transports the quenching cation into the vesicles, the fluorescence of the entrapped calcein will be quenched.

    • Alternatively, if the ionophore disrupts the membrane, the encapsulated calcein will leak out into the larger external volume, leading to dequenching and an increase in fluorescence. This allows for the assessment of membrane disruption as a secondary effect.

    • Fluorescence is monitored at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique provides a more direct measurement of ion transport by recording the electrical currents generated by the movement of ions through a model membrane.

Protocol:

  • Bilayer Formation:

    • A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum that separates two aqueous compartments (cis and trans).

    • The lipid, dissolved in an organic solvent, is "painted" across the aperture.

  • Ionophore Incorporation:

    • The ionophore is added to one or both of the aqueous compartments. It will spontaneously insert into the lipid bilayer.

  • Data Acquisition:

    • Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting current.

    • The current recordings can reveal the conductance of the membrane, which increases in the presence of an active ionophore.

    • By varying the ion concentrations in the two compartments, the ion selectivity of the ionophore can be determined from the reversal potential of the current-voltage relationship.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the proposed mechanisms of ion transport.

Vesicle_Fluorescence_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay lipid_film Lipid Film Hydration extrusion Extrusion to form LUVs lipid_film->extrusion dye_encapsulation Encapsulation of Fluorescent Dye extrusion->dye_encapsulation purification Removal of External Dye dye_encapsulation->purification add_ionophore Add Ionophore purification->add_ionophore add_ions Establish Ion Gradient add_ionophore->add_ions monitor_fluorescence Monitor Fluorescence Change add_ions->monitor_fluorescence data_analysis Data Analysis (Rate/Selectivity) monitor_fluorescence->data_analysis

Caption: Workflow for Vesicle-Based Fluorescence Assays.

Planar_Lipid_Bilayer_Workflow cluster_setup Bilayer Setup cluster_measurement Electrophysiological Measurement chamber_assembly Assemble Two-Chamber Cell paint_bilayer Paint Lipid Bilayer chamber_assembly->paint_bilayer check_capacitance Verify Bilayer Formation paint_bilayer->check_capacitance add_ionophore Add Ionophore check_capacitance->add_ionophore apply_voltage Apply Transmembrane Voltage add_ionophore->apply_voltage record_current Record Ionic Current apply_voltage->record_current analyze_conductance Analyze Conductance & Selectivity record_current->analyze_conductance

Caption: Workflow for Planar Lipid Bilayer Electrophysiology.

Ionophore_Mechanisms cluster_carrier Carrier Mechanism (e.g., this compound, Valinomycin) cluster_protonophore Protonophore Mechanism (e.g., CCCP) I_out Ion (out) Complex_out Ion-Ionophore Complex (out) I_out->Complex_out Binding Ionophore_out Ionophore (out) Ionophore_out->Complex_out Complex_in Ion-Ionophore Complex (in) Complex_out->Complex_in Translocation Ionophore_in Ionophore (in) Complex_in->Ionophore_in I_in Ion (in) Complex_in->I_in Release Ionophore_in->Ionophore_out Return H_out H+ (out) CCCP_neutral_out CCCP-H (out) H_out->CCCP_neutral_out Protonation CCCP_anion_out CCCP- (out) CCCP_anion_out->CCCP_neutral_out CCCP_neutral_in CCCP-H (in) CCCP_neutral_out->CCCP_neutral_in Diffusion H_in H+ (in) CCCP_neutral_in->H_in Deprotonation CCCP_anion_in CCCP- (in) CCCP_neutral_in->CCCP_anion_in CCCP_anion_in->CCCP_anion_out Return (driven by membrane potential)

Caption: Mechanisms of Ion Transport by Ionophores.

Conclusion

References

A Comparative Analysis of Septamycin and Other Polyether Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Septamycin and other prominent polyether antibiotics, namely Monensin, Salinomycin, and Nigericin. The focus is on their performance, supported by available experimental data, to assist researchers and professionals in drug development.

Introduction to Polyether Antibiotics

Polyether antibiotics are a class of naturally occurring compounds produced by various species of Streptomyces bacteria.[1][2] They are characterized by a unique chemical structure containing multiple cyclic ether rings within a lipophilic carbon backbone and a terminal carboxylic acid group. This structure enables them to form complexes with metal cations and transport them across cellular and subcellular membranes, disrupting ion gradients, which is the primary mechanism of their biological activity.[3][4][5] This ionophore activity is responsible for their wide range of biological effects, including antimicrobial, anticoccidial, and, more recently discovered, anticancer properties.[1][6][7][8] this compound, Monensin, Salinomycin, and Nigericin are notable members of this class, each with distinct ion selectivity and biological effects.

Comparative Data on Biological Activity

Quantitative data on the antimicrobial and anticancer activities of these polyether antibiotics are summarized below. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and microbial strains used.

Note on this compound: Despite extensive literature searches, specific Minimum Inhibitory Concentration (MIC) values for the antimicrobial activity and 50% inhibitory concentration (IC50) values for the anticancer activity of this compound were not available in the public domain at the time of this review. Qualitative reports indicate its activity against Gram-positive bacteria and the coccidian parasite Eimeria tenella.[9]

Antimicrobial and Antiparasitic Activity

Polyether antibiotics exhibit significant activity against Gram-positive bacteria and various parasites. Their efficacy is attributed to their ability to disrupt the cell membrane's ion balance.

AntibioticOrganismActivity (MIC/IC50)Reference
Monensin Plasmodium falciparum (CQ-sensitive, D10)IC50: 0.5 - 1.0 nM[8]
Plasmodium falciparum (CQ-resistant, W2)IC50: 0.5 - 1.0 nM[8]
Salinomycin Plasmodium falciparum (CQ-sensitive, D10)IC50: 22 - 40 nM[8]
Plasmodium falciparum (CQ-resistant, W2)IC50: 22 - 40 nM[8]
Nigericin Plasmodium falciparum (CQ-sensitive, D10)IC50: 1.8 - 1.9 nM[8]
Plasmodium falciparum (CQ-resistant, W2)IC50: 1.8 - 1.9 nM[8]
This compound Gram-positive bacteriaActive (MIC not specified)[9]
Eimeria tenellaActive (Potency not specified)[9]
Anticancer Activity

The anticancer properties of polyether antibiotics, particularly their ability to target cancer stem cells, have garnered significant interest. Their cytotoxic effects are linked to the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways.

AntibioticCancer Cell LineCancer TypeIC50 Value (µM)Reference
Monensin A375Melanoma0.16
Mel-624Melanoma0.71
Mel-888Melanoma0.12
SH-SY5YNeuroblastoma16
Salinomycin MCF-7Breast Cancer~1-2
T47DBreast CancerMore sensitive than MCF-7[6]
MDA-MB-231Breast CancerActive[6]
Neuroblastoma CSCsNeuroblastoma~1-2
Glioblastoma CSCsGlioblastoma~1.25
MedulloblastomaMedulloblastoma0.1 - 2
Nigericin H460Lung Cancer~1 (for migration inhibition)
HL60 (Cytarabine-resistant)Leukemia0.001197

Signaling Pathways and Mechanisms of Action

Polyether antibiotics exert their anticancer effects by modulating critical cellular signaling pathways. The Wnt/β-catenin and PI3K/Akt/mTOR pathways are two of the most significantly affected cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Salinomycin and Nigericin have been shown to inhibit this pathway.[1][10]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Polyether Antibiotics Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Salinomycin_Nigericin Salinomycin Nigericin Salinomycin_Nigericin->LRP6 Inhibit Phosphorylation & Promote Degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Salinomycin and Nigericin.

Salinomycin and Nigericin inhibit the Wnt signaling cascade by preventing the phosphorylation of the LRP6 co-receptor and promoting its degradation.[1][10] This leads to the stabilization of the β-catenin destruction complex, subsequent degradation of β-catenin, and reduced transcription of Wnt target genes involved in cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its overactivation is common in cancer. Monensin has been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Monensin Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Monensin Monensin Monensin->PI3K Inhibits Monensin->Akt Inhibits Monensin->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Monensin.

Monensin has been reported to suppress the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival in cancer cells. The exact mechanism of inhibition can vary between cell types but often involves the downregulation of key components of the pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Test antibiotic (this compound, Monensin, Salinomycin, or Nigericin)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions. The final volume in each well will be 100 µL.

  • Controls: Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilution in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

MTT Assay for Anticancer Activity (IC50 Determination)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the polyether antibiotics on cancer cells.

Materials:

  • Test antibiotic

  • Cancer cell line (e.g., MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test antibiotic in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antibiotic).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Antibiotic seed_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution and Incubate incubate_treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

Mitochondrial Swelling Assay for Ionophore Activity

This protocol describes a method to assess the ionophore activity of the antibiotics by measuring mitochondrial swelling.

Materials:

  • Test antibiotic

  • Isolated mitochondria (e.g., from rat liver)

  • Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, pH 7.4)

  • Respiratory substrates (e.g., succinate and rotenone)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: Add isolated mitochondria (0.5-1.0 mg protein/mL) to a cuvette containing the swelling buffer.

  • Baseline Measurement: Equilibrate the mitochondrial suspension in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Initiation of Swelling: Add the test antibiotic to the cuvette at the desired concentration.

  • Absorbance Monitoring: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of ions and water.

  • Data Analysis: The rate of decrease in absorbance is proportional to the rate of ionophore-mediated ion transport. Compare the rates obtained for different antibiotics to assess their relative ionophore activity.

Mitochondrial_Swelling_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_suspension Prepare Mitochondrial Suspension in Swelling Buffer isolate_mito->prepare_suspension baseline Record Baseline Absorbance (540 nm) prepare_suspension->baseline add_ionophore Add Test Ionophore baseline->add_ionophore monitor_absorbance Monitor Decrease in Absorbance Over Time add_ionophore->monitor_absorbance analyze_data Analyze Rate of Swelling monitor_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the mitochondrial swelling assay to measure ionophore activity.

Conclusion

This compound, Monensin, Salinomycin, and Nigericin are potent polyether antibiotics with significant biological activities. While all act as ionophores, they exhibit differences in their ion selectivity, which likely contributes to their varying antimicrobial and anticancer potencies. Salinomycin and Monensin, in particular, have been extensively studied for their anticancer effects, with promising activity against cancer stem cells. Their mechanisms of action involve the disruption of key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR.

A significant gap in the current literature is the lack of quantitative data on the biological activities of this compound, which hinders a direct and comprehensive comparison with the other polyether antibiotics. Further research is warranted to elucidate the specific antimicrobial and anticancer efficacy of this compound and to perform direct comparative studies of all four compounds under standardized conditions. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential.

References

Cross-reactivity and specificity of Septamycin as an ionophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionophore Septamycin, detailing its cross-reactivity and specificity in the context of other well-known ionophores. Due to a lack of publicly available quantitative data on the specific ion selectivity of this compound, this guide leverages information on its structural class (carboxylic polyether ionophore) and compares its expected properties with those of Monensin, Valinomycin, and Ionomycin. Experimental protocols for characterizing ionophore selectivity are also provided to facilitate further research.

Introduction to this compound and Ionophores

This compound is a polyether antibiotic produced by Streptomyces hygroscopicus.[1] Like other ionophores, it is a lipid-soluble molecule that can transport ions across biological membranes, thereby disrupting ion concentration gradients.[2][3] Structurally, this compound is a monocarboxylic acid, a characteristic it shares with other carboxylic polyether ionophores such as Monensin.[1][4] This class of ionophores typically forms neutral complexes with cations, facilitating their transport across membranes. The biological activity of these compounds, including their antimicrobial and cytotoxic effects, is intrinsically linked to their ability to selectively bind and transport specific cations.

Comparative Ion Selectivity and Cross-Reactivity

IonophoreTypePrimary Ion SelectivityNotes
This compound Carboxylic PolyetherPresumed Na+ > K+Data not available. Inferred from its class and isolation as a sodium salt.
Monensin Carboxylic PolyetherNa+ > K+[1][5]Also shows some affinity for other monovalent cations. Can transport Ca2+ in a Na+-independent manner under certain conditions.[6]
Valinomycin Neutral DepsipeptideK+ >>> Na+[7][8][9]Exhibits very high selectivity for potassium over sodium, attributed to its rigid cavity size.[7][8]
Ionomycin CarboxylicCa2+ > Mg2+ >> monovalent cations[10][11]Highly specific for divalent cations, with negligible binding to monovalent alkali metal ions.[11][12]

Mechanism of Action of Carboxylic Polyether Ionophores

The ion transport mechanism for carboxylic polyether ionophores like this compound and Monensin is generally understood to be an electroneutral cation-proton exchange. The ionophore, in its deprotonated (anionic) form, binds a cation at one membrane interface. The neutral complex then diffuses across the lipid bilayer. At the other interface, the cation is released, and the ionophore becomes protonated, returning to its original state to repeat the cycle.

IonophoreMechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm Extracellular Membrane Ionophore_Cation This compound-Cation Cytoplasm Cation_out Cation (e.g., Na+) Ionophore_H This compound-H Cation_out->Ionophore_H Binding H_out H+ Ionophore_H->H_out Release Ionophore_Cation->Membrane Diffusion Ionophore_Cation->Ionophore_H Protonation Cation_in Cation Ionophore_Cation->Cation_in Release H_in H+

Mechanism of a carboxylic polyether ionophore.

Experimental Protocols for Determining Ionophore Selectivity

To quantitatively assess the ion selectivity and cross-reactivity of an ionophore like this compound, several experimental methodologies can be employed.

Potentiometry with Ion-Selective Electrodes (ISEs)

This is a common method for determining the potentiometric selectivity coefficients of ionophores. The ionophore is incorporated into a liquid membrane electrode, and the potential difference between this electrode and a reference electrode is measured in solutions containing different ions.

Protocol Outline:

  • Membrane Preparation:

    • Dissolve the ionophore (e.g., this compound), a polymer matrix (e.g., PVC), and a plasticizer (e.g., o-NPOE) in a suitable solvent like THF.

    • Cast the mixture into a ring on a glass plate and allow the solvent to evaporate, forming a thin, flexible membrane.

    • Cut a small disc from the membrane and mount it in an electrode body.

  • Electrode Assembly:

    • Fill the electrode body with an internal filling solution containing a known concentration of the primary ion's salt (e.g., NaCl for a sodium-selective electrode).

    • Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

  • Measurement of Selectivity Coefficients:

    • Separate Solution Method (SSM):

      • Measure the potential of the ISE in separate solutions of the primary ion and an interfering ion, each at the same activity.

      • Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

    • Fixed Interference Method (FIM):

      • Measure the potential of the ISE in solutions with a constant background of the interfering ion and varying concentrations of the primary ion.

      • The selectivity coefficient is determined from the intersection of the extrapolation of the linear parts of the calibration curve.

Spectroscopic Methods for Binding Constant Determination

Spectroscopic techniques can be used to determine the binding constants (affinity) of an ionophore for different cations in a non-membranous environment.

Protocol Outline (UV-Vis Spectroscopy Example):

  • Sample Preparation:

    • Prepare a stock solution of the ionophore in a suitable solvent (e.g., methanol).

    • Prepare stock solutions of the salts of the cations to be tested (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Titration:

    • Place a solution of the ionophore with a known concentration in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Incrementally add aliquots of a cation salt solution to the cuvette.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the complex formation is observed.

    • Plot the change in absorbance against the cation concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., 1:1 binding) to calculate the association constant (Ka).

Workflow for Ionophore Characterization

The comprehensive characterization of a novel ionophore like this compound involves a systematic workflow to determine its ionophoric properties and biological activity.

IonophoreCharacterizationWorkflow cluster_0 Characterization Workflow Isolation Isolation & Purification of Ionophore Structure Structural Elucidation (NMR, Mass Spec, X-ray) Isolation->Structure ISE_Fabrication Ion-Selective Electrode (ISE) Fabrication Structure->ISE_Fabrication Spectroscopy Spectroscopic Titration (UV-Vis, Fluorescence) Structure->Spectroscopy BLM Bilayer Lipid Membrane (BLM) Studies Structure->BLM Potentiometry Potentiometric Selectivity Measurement ISE_Fabrication->Potentiometry Selectivity_Coeff Determination of Selectivity Coefficients Potentiometry->Selectivity_Coeff Cell_Assays Cell-Based Assays (Toxicity, Antimicrobial Activity) Selectivity_Coeff->Cell_Assays Binding_Const Calculation of Binding Constants Spectroscopy->Binding_Const Binding_Const->Cell_Assays Transport_Kinetics Determination of Ion Transport Kinetics BLM->Transport_Kinetics Transport_Kinetics->Cell_Assays Biological_Activity Assessment of Biological Activity Cell_Assays->Biological_Activity

Workflow for ionophore characterization.

Conclusion

This compound, as a carboxylic polyether ionophore, is anticipated to exhibit a preference for monovalent cations, likely with a higher selectivity for sodium over potassium, similar to Monensin. However, without direct experimental evidence, its precise ion selectivity profile and the extent of its cross-reactivity with divalent cations remain to be determined. A thorough characterization using the experimental protocols outlined in this guide is necessary to fully elucidate its ionophoric properties. Such data would be invaluable for understanding its mechanism of action and for potential applications in research and drug development. Researchers are encouraged to perform these studies to fill the existing knowledge gap and to better position this compound within the broader landscape of ionophore research.

References

Confirming the Molecular Target of Septamycin in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the molecular target of Septamycin in bacteria. It compares its activity with other polyether ionophore antibiotics and provides detailed experimental protocols for researchers seeking to investigate its mechanism of action.

Executive Summary

This compound is a polyether ionophore antibiotic that exhibits activity primarily against Gram-positive bacteria.[1] Its molecular target is the bacterial cell membrane, where it disrupts the essential ion gradients, leading to a collapse of the membrane potential and subsequent cell death. Unlike antibiotics that target specific enzymes or ribosomal subunits, the action of this compound and other ionophores is a broader assault on the integrity of the cell membrane. This guide presents available data on the antibacterial potency of related ionophores and details the experimental procedures used to confirm this mechanism of action.

Comparison of Antibacterial Activity

While specific comparative studies focusing on this compound are limited, data from other well-characterized polyether ionophores—Monensin, Lasalocid, and Nigericin—provide a benchmark for its expected activity against Gram-positive pathogens like Staphylococcus aureus.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Monensin Staphylococcus aureus (clinical isolates)1 - 4[2]
Staphylococcus aureus (MRSA and MSSA)6.25 - 25[3]
Lasalocid Staphylococcus aureus (from bovine mastitis)<16 (MIC90)[4]
Nigericin Staphylococcus aureus (MRSA)0.004 - 0.125[5]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Mechanism of Action: The Role of Ionophores

Polyether ionophores like this compound are lipid-soluble molecules that can bind and transport cations across biological membranes. This action disrupts the electrochemical gradients that are vital for numerous cellular processes in bacteria, including ATP synthesis, nutrient transport, and maintenance of turgor pressure.

Below is a diagram illustrating the generalized signaling pathway, or rather the mechanism of action, for a polyether ionophore antibiotic.

Caption: Mechanism of action of a polyether ionophore like this compound.

Experimental Protocols

Confirming the molecular target of this compound involves demonstrating its ionophore activity and the subsequent disruption of the bacterial membrane potential.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Materials:

    • This compound (and other ionophores for comparison)

    • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6][7][8]

This assay uses the fluorescent dye DiSC₃(5) to monitor changes in bacterial membrane potential. In polarized cells, the dye is quenched, and upon depolarization, it is released, resulting in an increase in fluorescence.[9][10][11][12]

  • Materials:

    • Bacterial strain of interest

    • DiSC₃(5) dye (stock solution in DMSO)

    • Buffer (e.g., PBS with glucose)

    • This compound

    • A known depolarizing agent as a positive control (e.g., valinomycin)

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).

    • Add DiSC₃(5) to the bacterial suspension (final concentration typically 1-2 µM) and incubate in the dark to allow the dye to accumulate and quench.

    • Monitor the baseline fluorescence until it stabilizes.

    • Add this compound at various concentrations to the cell suspension.

    • Record the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

    • Add the positive control to a separate sample to induce complete depolarization for comparison.

Below is a diagram illustrating the experimental workflow for the membrane potential assay.

Membrane_Potential_Assay A Bacterial Culture (Mid-log phase) B Harvest and Wash Cells A->B C Resuspend in Buffer B->C D Add DiSC₃(5) Dye (Incubate in dark) C->D E Measure Baseline Fluorescence D->E F Add this compound E->F H Add Positive Control (e.g., Valinomycin) E->H G Monitor Fluorescence (Increase indicates depolarization) F->G I Compare Fluorescence Changes G->I H->G

Caption: Workflow for the bacterial membrane potential assay.

Conclusion

The molecular target of this compound in bacteria is the cell membrane. Its antibacterial activity stems from its function as a polyether ionophore, disrupting the critical ion gradients necessary for bacterial survival. While a specific protein receptor has not been identified, the experimental protocols outlined in this guide provide a robust framework for confirming this mechanism of action and for comparing the potency of this compound with other ionophore antibiotics. Further research could focus on identifying specific membrane components that may modulate the activity of this compound, potentially leading to the development of more targeted and effective antibacterial agents.

References

Septamycin: A Comparative Analysis Against Leading Antibiotics for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antibiotic-resistant Gram-positive bacteria, the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of septamycin, a polyether ionophore antibiotic, against a panel of commonly used and recently developed antibiotics. This report synthesizes available in vitro and in vivo data, details mechanisms of action, and provides standardized experimental protocols to aid researchers in their evaluation of these critical therapeutic agents.

Executive Summary

This compound, a member of the polyether ionophore class, demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including some drug-resistant strains.[1] Its mechanism of action, shared with other ionophores, involves the disruption of transmembrane ion gradients, a distinct approach compared to many other antibiotic classes.[2][3][4] While comprehensive data on this compound remains limited, this guide consolidates the available information and draws comparisons with established and novel antibiotics such as daptomycin, linezolid, vancomycin, and the newer generation lipoglycopeptides and cephalosporins.

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)
Penicillin-resistant Staphylococcus aureus0.01[1]
Tetracycline-resistant Micrococcus sp.0.01[1]
Aminoglycoside-resistant Streptococcus faecalis0.01[1]
Macrolide-resistant Sarcina lutea0.01[1]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data for Various Antibiotics against Gram-Positive Pathogens (µg/mL)

AntibioticStaphylococcus aureus (MRSA)Streptococcus pneumoniae (Penicillin-Resistant)Enterococcus faecalis (Vancomycin-Resistant)
Daptomycin 0.25 - 0.5 (MIC₅₀/₉₀)0.06 - 0.25 (MIC Range)1.0 - 4.0 (MIC Range)
Linezolid 1.0 - 2.0 (MIC₉₀)[5]≤0.5 (All isolates inhibited)[6]2.0 (MIC₉₀)[5]
Vancomycin 1.0 (MIC₉₀)0.25 - 1.0 (MIC Range)>256 (Resistant strains)
Dalbavancin 0.03 (MIC₉₀)[1]0.03 (MIC₉₀)0.06 (MIC₉₀, VSE)
Oritavancin 0.03 - 0.06 (MIC₅₀/₉₀)[7]0.008 - 0.015 (MIC₅₀/₉₀, S. anginosus group)[7]0.25 - 0.5 (MIC₅₀/₉₀, VanA E. faecalis)[7]
Telavancin 0.25 (MIC₉₀)[8][9]≤0.12 (All isolates inhibited)[8]1 - 2 (MIC₅₀/₉₀, VRE)[8]
Ceftaroline 1.0 - 2.0 (MIC₉₀)[4][10]≤0.5 (All isolates inhibited)[6]4.0 - 8.0 (MIC₉₀)[6]

Note: VSE = Vancomycin-Susceptible Enterococci. Data is compiled from multiple sources and represents a range of reported values.

In Vivo Efficacy

Comprehensive in vivo studies detailing the efficacy of this compound in animal models of Gram-positive infections are not widely available in the current literature. One review noted that none of the studies on carboxyl polyethers, including this compound, investigated their effectiveness in animal models.[1] This represents a significant data gap and a crucial area for future research to establish the therapeutic potential of this compound.

In contrast, extensive in vivo data exists for the comparator antibiotics, demonstrating their efficacy in various infection models. For instance, daptomycin has shown efficacy in animal models of skin and soft tissue infections, bacteremia, and endocarditis.[11] Similarly, linezolid, vancomycin, and the newer agents have been rigorously tested in preclinical models, forming the basis for their clinical use.

Mechanisms of Action and Signaling Pathways

The antibacterial strategies of this compound and the comparator antibiotics are fundamentally different, offering potential for combination therapies and overcoming resistance.

This compound and Polyether Ionophores:

This compound belongs to the polyether ionophore class of antibiotics. These molecules are lipid-soluble and act by inserting into the bacterial cell membrane and disrupting the transmembrane ion concentration gradients.[2][3] They function as mobile carriers, binding to specific cations (e.g., K+, Na+, Ca2+) and transporting them across the lipid bilayer, leading to a collapse of the membrane potential and ultimately, cell death.[4] This mechanism is distinct from many other antibiotic classes and is generally more effective against Gram-positive bacteria due to the absence of an outer membrane.[3]

Septamycin_Mechanism cluster_membrane Bacterial Cell Membrane This compound This compound Ion_Channel Ion Channel Formation This compound->Ion_Channel Inserts into membrane Membrane_Potential Disruption of Membrane Potential Ion_Channel->Membrane_Potential Uncontrolled ion flux Cell_Death Cell_Death Membrane_Potential->Cell_Death Leads to

Figure 1: Mechanism of Action of this compound

Comparator Antibiotics:

  • Daptomycin (Lipopeptide): Disrupts the bacterial cell membrane by inserting into it in a calcium-dependent manner, leading to membrane depolarization and cessation of DNA, RNA, and protein synthesis.[12]

  • Linezolid (Oxazolidinone): A protein synthesis inhibitor that binds to the 50S ribosomal subunit, preventing the formation of the initiation complex.[13][14]

  • Vancomycin (Glycopeptide): Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Dalbavancin, Oritavancin, Telavancin (Lipoglycopeptides): These agents also inhibit cell wall synthesis but have additional mechanisms, such as disrupting membrane integrity (oritavancin and telavancin).[8][15]

  • Ceftaroline (Cephalosporin): A β-lactam antibiotic that inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.[10]

Antibiotic_Mechanisms Cell_Wall_Synthesis Cell_Wall_Synthesis Protein_Synthesis Protein_Synthesis Membrane_Integrity Membrane_Integrity Vancomycin Vancomycin Vancomycin->Cell_Wall_Synthesis Lipoglycopeptides Dalbavancin Oritavancin Telavancin Lipoglycopeptides->Cell_Wall_Synthesis Lipoglycopeptides->Membrane_Integrity Ceftaroline Ceftaroline Ceftaroline->Cell_Wall_Synthesis Linezolid Linezolid Linezolid->Protein_Synthesis Daptomycin Daptomycin Daptomycin->Membrane_Integrity

Figure 2: Targets of Comparator Antibiotics

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. Below are detailed protocols for key in vitro and in vivo experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Antibiotic stock solutions

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow A Prepare Antibiotic Serial Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration with no growth) D->E

Figure 3: Broth Microdilution MIC Workflow
Murine Thigh Infection Model for In Vivo Efficacy

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized bacterial infections.

Materials:

  • Female ICR or Swiss Webster mice (6-8 weeks old)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Antibiotic formulations for injection

  • Saline

  • Homogenizer

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Prepare a bacterial suspension in saline to a concentration of ~1 x 10⁷ CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test antibiotic (e.g., this compound) and comparator antibiotics via a suitable route (e.g., subcutaneous or intravenous). A control group should receive the vehicle (saline).

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. Incubate for 18-24 hours and count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the antibiotics.

InVivo_Workflow A Induce Neutropenia in Mice B Infect Thigh Muscle with Bacteria A->B C Administer Antibiotic Treatment B->C D Euthanize and Excise Thigh Muscle C->D E Homogenize Tissue and Determine Bacterial Load (CFU/g) D->E

Figure 4: Murine Thigh Infection Model Workflow

Conclusion and Future Directions

This compound demonstrates intriguing potential as a potent agent against Gram-positive bacteria, including resistant strains, due to its distinct ionophore-based mechanism of action. However, the current body of publicly available data is insufficient to fully assess its comparative efficacy against modern antibiotics. Further research, particularly comprehensive MIC profiling against a broad panel of clinical isolates and robust in vivo efficacy studies in relevant animal models, is critically needed. Such studies will be instrumental in determining the potential role of this compound, either as a standalone therapy or in combination with other agents, in the clinical management of challenging Gram-positive infections. The unique mechanism of this compound warrants its continued investigation as a potential tool to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Septamycin, a potent substance, requires careful handling and adherence to specific disposal protocols to mitigate risks to human health and aquatic ecosystems. This document provides essential safety and logistical information for the proper disposal of this compound, ensuring operational integrity and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic if ingested and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are necessary during its handling and disposal.

Key Hazard Statements:

  • H300: Fatal if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE) and Handling:

  • Always wash hands thoroughly after handling this compound[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Avoid release to the environment and collect any spillage[1].

  • In case of ingestion, immediately call a POISON CENTER or doctor and rinse the mouth[1].

This compound Disposal Protocol

The primary guideline for this compound disposal is to prevent its entry into the environment. This is achieved through controlled waste management processes.

Step-by-Step Disposal Procedure:

  • Containment: Leave this compound waste in its original container whenever possible. Do not mix it with other chemical waste[1]. This prevents unforeseen chemical reactions and ensures the waste stream is clearly identified.

  • Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste" or with its chemical name, including hazard pictograms.

  • Storage: Store the sealed waste container in a designated, locked-up area accessible only to authorized personnel[1].

  • Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant[1]. This should be carried out by a licensed and qualified hazardous waste management company.

  • Uncleaned Containers: Handle uncleaned or empty containers with the same precautions as the product itself[1]. These containers will retain residues and should be disposed of through the same hazardous waste stream.

Quantitative Data Summary

The available safety data does not provide specific quantitative limits for disposal concentrations. The primary directive is that any amount of this compound waste must be treated as hazardous.

ParameterGuidelineCitation
Oral Toxicity Category 2 (Fatal if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
Disposal Method Approved Waste Disposal Plant[1]

Logical Workflow for this compound Disposal

The procedural flow for the safe disposal of this compound is outlined below. This workflow ensures that all safety and environmental considerations are met at each stage of the process.

G A This compound Waste Generation B Contain in Original or Appropriate Labeled Container A->B H Handle Empty Containers as Hazardous Waste A->H C Do Not Mix with Other Waste B->C D Store in Secure, Designated Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Transport to Approved Waste Disposal Plant E->F G Proper Disposal Following Regulatory Guidelines F->G H->B

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Septamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling Septamycin, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. It may also cause skin, eye, and respiratory irritation, as well as skin sensitization[2][3][4]. Therefore, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE is contingent on the specific laboratory procedures being performed. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control[3].

1. Hand Protection:

  • Gloves : Chemical-resistant protective gloves are required for all handling procedures[1][2]. It is recommended to use two pairs of gloves when compounding, administering, or disposing of this compound[5]. If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly.

2. Eye and Face Protection:

  • Safety Glasses : At a minimum, safety glasses with side shields should be worn[2].

  • Goggles and Face Shield : When there is a risk of splashes or spills, chemical safety goggles and a face shield are necessary to provide comprehensive protection[6].

3. Body Protection:

  • Lab Coat/Gown : A protective, disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin contact[5]. Impervious clothing should be worn to provide adequate protection[2].

  • Apron : A plastic apron can be worn over the lab coat for additional protection, especially during tasks with a high risk of splashing[7].

4. Respiratory Protection:

  • Respirator : The use of a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended when there is a potential for generating airborne powder or aerosols[6]. A suitable respirator should be used in accordance with a respiratory protection program.

Summary of Personal Protective Equipment

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling (weighing, preparing solutions in a ventilated enclosure) Double-layered chemical-resistant glovesSafety glasses with side shieldsLab coat or protective gownNot typically required if in a ventilated enclosure
Procedures with Splash Risk (e.g., transfers, vortexing) Double-layered chemical-resistant glovesChemical safety goggles and face shieldLab coat or protective gown and plastic apronRecommended if outside a ventilated enclosure
Spill Cleanup Double-layered, industrial-thickness gloves (e.g., nitrile, neoprene)Chemical safety goggles and face shieldImpervious gown or coverallsNIOSH-certified N95 or N100 respirator
Waste Disposal Double-layered chemical-resistant glovesSafety glasses with side shieldsLab coat or protective gownNot typically required

Operational and Disposal Plans

Safe Handling Procedures:

  • Always obtain and review the Safety Data Sheet (SDS) before using this compound[1][4].

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Avoid direct contact with the skin, eyes, and clothing[3].

  • Do not eat, drink, or smoke in areas where this compound is handled[1][2].

  • Wash hands thoroughly with soap and water after handling the compound[1][2].

  • Store this compound in a locked, tightly closed container in a cool, dry, and well-ventilated place[1][2][4].

Emergency Exposure Plan:

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap[1][2]. Seek medical attention if irritation persists[1].

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present[1][2]. Seek immediate medical attention from an ophthalmologist[1].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][2].

  • Ingestion : If swallowed, rinse the mouth with water and call a poison control center or physician for guidance. Do not induce vomiting[1][2].

Waste Disposal:

  • All waste materials, including empty containers, contaminated gloves, and other disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][4].

  • Do not allow the product or its waste to enter drains or waterways[1].

Personal Protective Equipment Selection Workflow

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Handling this compound assess_aerosol Potential for Aerosol or Dust Generation? start->assess_aerosol assess_splash Risk of Splash? assess_aerosol->assess_splash No ppe_respirator Wear NIOSH-certified N95/N100 Respirator assess_aerosol->ppe_respirator Yes ppe_basic Standard PPE: - Double Gloves - Lab Coat - Safety Glasses assess_splash->ppe_basic No ppe_splash Enhanced PPE: - Add Face Shield/Goggles - Consider Impervious Apron assess_splash->ppe_splash Yes ppe_respirator->assess_splash end_procedure Proceed with Procedure ppe_basic->end_procedure ppe_splash->ppe_basic

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Reactant of Route 1
Septamycin
Reactant of Route 2
Septamycin

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